Methyl 2-(3-bromopyridin-4-yl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMJWCPUBIBZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454704 | |
| Record name | Methyl 2-(3-bromopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162615-12-5 | |
| Record name | Methyl 2-(3-bromopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-bromopyridin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Methyl 2-(3-bromopyridin-4-yl)acetate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the most viable synthetic pathway, including experimental protocols, quantitative data, and workflow visualizations to facilitate its application in research and development.
Introduction
This compound, with the chemical formula C₈H₈BrNO₂, is a valuable building block in organic synthesis.[1] Its structure, featuring a brominated pyridine ring, offers a reactive handle for various chemical modifications, making it an important precursor for the synthesis of more complex molecules with potential biological activity.[1] Preliminary studies have indicated its potential as an inhibitor of certain cytochrome P450 enzymes, suggesting applications in pharmacology and toxicology.[1]
Recommended Synthetic Pathway
The most practical and widely applicable synthetic route to this compound proceeds through a two-step sequence starting from 3-bromo-4-cyanopyridine. This pathway involves:
-
Hydrolysis of 3-bromo-4-cyanopyridine to yield 3-bromo-4-pyridineacetic acid.
-
Fischer Esterification of 3-bromo-4-pyridineacetic acid with methanol to produce the target compound, this compound.
This approach is advantageous due to the commercial availability of the starting material and the generally high yields and straightforward nature of the reactions involved.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 3-bromo-4-pyridineacetic acid via Hydrolysis of 3-bromo-4-cyanopyridine
The hydrolysis of the nitrile group in 3-bromo-4-cyanopyridine to a carboxylic acid can be achieved under either acidic or basic conditions. Both methods proceed via an initial hydration to the corresponding amide, followed by further hydrolysis to the carboxylic acid.
3.1.1. Acid-Catalyzed Hydrolysis
This method involves heating the nitrile in the presence of a strong aqueous acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-4-cyanopyridine (1.0 eq.) in a 6 M aqueous solution of sulfuric acid or hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 4-5. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 3-bromo-4-pyridineacetic acid.
3.1.2. Base-Catalyzed Hydrolysis
This alternative method utilizes a strong base to facilitate the hydrolysis.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-cyanopyridine (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide (5-10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 4-5 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the hydrolysis of 3-bromo-4-cyanopyridine.
Step 2: Synthesis of this compound via Fischer Esterification
The Fischer esterification is a classic and efficient method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Experimental Protocol:
-
To a round-bottom flask containing 3-bromo-4-pyridineacetic acid (1.0 eq.), add an excess of anhydrous methanol (10-20 volumes), which serves as both the reactant and the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq.) or boron trifluoride etherate, to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with stirring.
-
Monitor the reaction for the disappearance of the starting carboxylic acid using TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Caption: Workflow for the Fischer esterification.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Typical Yield | Purity | Analytical Data |
| Hydrolysis | 3-bromo-4-cyanopyridine | 3-bromo-4-pyridineacetic acid | 85-95% | >95% | NMR, MS, IR |
| Esterification | 3-bromo-4-pyridineacetic acid | This compound | 70-90% | >98% | ¹H NMR, ¹³C NMR, MS, IR |
Characterization Data
This compound
-
Molecular Formula: C₈H₈BrNO₂
-
Molecular Weight: 230.06 g/mol [1]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.52 (s, 1H), 8.35 (d, J = 4.8 Hz, 1H), 7.20 (d, J = 4.8 Hz, 1H), 3.85 (s, 2H), 3.72 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 151.8, 149.5, 145.2, 125.8, 121.0, 52.5, 40.8.
-
Mass Spectrometry (MS): m/z 229.97 (M+), 231.97 (M+2)+.
Note: The characterization data provided is based on typical expected values and should be confirmed by experimental analysis.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the hydrolysis of 3-bromo-4-cyanopyridine followed by Fischer esterification. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to produce this key intermediate with high yield and purity. Careful monitoring of reaction progress and adherence to standard laboratory practices are essential for successful synthesis.
References
Technical Guide: Physicochemical and Biological Properties of Methyl 2-(3-bromopyridin-4-yl)acetate (CAS 162615-12-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-bromopyridin-4-yl)acetate, identified by CAS number 162615-12-5, is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a brominated pyridine ring and a methyl ester functional group, make it a valuable building block for the development of novel compounds in the pharmaceutical, agrochemical, and material science sectors.[1] This guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and biological activities of this compound, with a focus on its interaction with cytochrome P450 enzymes.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical reactions. While specific experimental values for some properties are not widely reported in publicly available literature, the following tables summarize the key known identifiers and characteristics.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 162615-12-5 |
| IUPAC Name | This compound |
| Synonyms | 3-BROMO-4-PYRIDINEACETIC ACID METHYL ESTER, methyl 2-(3-bromo-4-pyridyl)acetate |
| Molecular Formula | C₈H₈BrNO₂[1] |
| Molecular Weight | 230.06 g/mol [1] |
| Canonical SMILES | COC(=O)CC1=C(C=NC=C1)Br[1] |
| InChI Key | AMMJWCPUBIBZEG-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value/Information |
| Physical Form | Liquid, Solid, or Semi-solid |
| Aqueous Solubility | Predicted to have limited aqueous solubility due to the hydrophobic nature of the brominated pyridine ring.[2] |
| Storage Temperature | 2-8°C, under an inert atmosphere. |
| Purity | Commercially available with a purity of 98% or higher. |
Note: Specific values for melting point, boiling point, and density are not consistently reported in the available literature.
Synthesis and Chemical Reactivity
Synthetic Pathway
The general synthesis of this compound involves the esterification of 3-bromopyridine-4-carboxylic acid with methanol in the presence of an acid catalyst.[1]
Experimental Protocol: General Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromopyridine-4-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Logical Flow of a General Esterification Synthesis
Caption: General workflow for the synthesis of this compound via Fischer esterification.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the presence of two key functional groups: the bromo substituent on the pyridine ring and the methyl ester.
-
Nucleophilic Substitution: The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-4-pyridineacetic acid.
-
Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of more complex molecular architectures.
Biological Activity and Mechanism of Action
Inhibition of Cytochrome P450 Enzymes
Preliminary studies and the chemical structure of this compound suggest that it may act as an inhibitor of cytochrome P450 (CYP) enzymes.[3] CYPs are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics, including drugs, as well as endogenous compounds.[4][5]
Specifically, compounds with similar structures have been shown to inhibit CYP1A2, an important enzyme in the metabolism of several clinically used drugs and pro-carcinogens.[5] Inhibition of CYP1A2 can lead to significant drug-drug interactions, altering the pharmacokinetics and potentially leading to adverse effects.[6]
Signaling Pathway: Drug Metabolism via CYP1A2
The expression and activity of CYP1A2 are regulated by the aryl hydrocarbon receptor (AHR) signaling pathway.[5][7] Xenobiotics, such as polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke, can bind to and activate the AHR.[7] The activated AHR complex then translocates to the nucleus, where it induces the transcription of CYP1A2 genes, leading to increased enzyme production. An inhibitor of CYP1A2, such as potentially this compound, would act post-transcriptionally by directly binding to the enzyme and blocking its metabolic activity.
AHR-Mediated CYP1A2 Induction and Inhibition
Caption: The AHR signaling pathway for CYP1A2 induction and the point of inhibition.
Experimental Protocol: In Vitro CYP1A2 Inhibition Assay (Fluorometric)
To experimentally determine the inhibitory potential of this compound on CYP1A2, a fluorometric inhibitor screening assay can be employed. This method utilizes a specific substrate that is converted by CYP1A2 into a fluorescent product. The reduction in fluorescence in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant Human CYP1A2 enzyme
-
CYP1A2 substrate (e.g., a fluorogenic probe)
-
NADPH generating system (e.g., G6P, G6PD, NADP+)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., acetonitrile or DMSO)
-
Positive control inhibitor (e.g., α-naphthoflavone)[8]
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the CYP1A2 enzyme, NADPH generating system, substrate, test compound, and positive control in the assay buffer.
-
Assay Plate Setup: Add the assay buffer to all wells. Add the test compound at various concentrations to the respective wells. Include wells for a no-inhibitor control and a positive control inhibitor.
-
Enzyme Addition: Add the reconstituted recombinant human CYP1A2 to all wells.[8]
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the NADPH generating system and the fluorogenic substrate to all wells.[8]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[9]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Workflow for a CYP1A2 Inhibition Assay
Caption: Step-by-step experimental workflow for determining the CYP1A2 inhibitory activity.
Applications in Research and Development
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules. Its utility spans several areas:
-
Pharmaceuticals: It serves as a scaffold for the development of new drug candidates. The pyridine core is a common motif in many biologically active compounds.
-
Agrochemicals: Derivatives of this compound can be explored for their potential as herbicides, insecticides, or fungicides.
-
Material Science: The reactive nature of the molecule allows for its incorporation into polymers and other materials to impart specific properties.
Conclusion
This compound is a valuable chemical intermediate with significant potential in various fields of chemical research and development. While a comprehensive dataset of its physicochemical properties is not fully available, its known chemical reactivity and potential as a CYP1A2 inhibitor highlight its importance. Further investigation into its biological activities and the development of detailed synthetic protocols will undoubtedly expand its applications and contribute to the discovery of novel and functional molecules.
References
- 1. Buy this compound | 162615-12-5 [smolecule.com]
- 2. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
- 3. Common and Distinct Interactions of Chemical Inhibitors with Cytochrome P450 CYP1A2, CYP2A6 and CYP2B6 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP1A2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. genesight.com [genesight.com]
- 8. CYP1A2 Inhibitor Assay Kit (Fluorometric) (ab211075) is not available | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
Elucidation of the Molecular Structure of Methyl 2-(3-bromopyridin-4-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of Methyl 2-(3-bromopyridin-4-yl)acetate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the analytical techniques and methodologies required to confirm the chemical structure of this compound, including spectroscopic analysis and synthetic protocols. The potential biological relevance of this molecule as a modulator of cytochrome P450 enzymes is also discussed, providing context for its application in drug discovery and development.
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₂.[1] Its structural features, including a brominated pyridine ring and a methyl ester group, make it a versatile building block in organic synthesis. Accurate structural confirmation is paramount for its use in the development of novel bioactive molecules. This guide details the necessary analytical steps for the unambiguous structure elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 162615-12-5 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Physical State | Pale yellow oil | |
| SMILES | COC(=O)CC1=C(C=NC=C1)Br | [1] |
Synthesis and Reaction Mechanisms
This compound can be synthesized through several established organic chemistry reactions. The most common routes involve the esterification of 3-bromopyridine-4-acetic acid or the bromination of a pyridine precursor.
Synthetic Pathway Overview
A plausible synthetic route to this compound is the Fischer esterification of 3-bromopyridine-4-carboxylic acid. This reaction is typically carried out in the presence of an acid catalyst and an excess of methanol.
References
Technical Guide: Spectroscopic and Synthetic Profile of Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Methyl 2-(3-bromopyridin-4-yl)acetate. This compound is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. This document includes tabulated spectroscopic data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A detailed experimental protocol for its synthesis is provided, along with a workflow diagram. Additionally, its potential biological activity as a cytochrome P450 inhibitor is discussed, with a corresponding signaling pathway diagram.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 162615-12-5[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.55 | d | 1H | H-2 (Pyridine) |
| 8.40 | d | 1H | H-6 (Pyridine) |
| 7.30 | dd | 1H | H-5 (Pyridine) |
| 3.85 | s | 2H | -CH₂- |
| 3.70 | s | 3H | -OCH₃ |
Disclaimer: The ¹H NMR data is predicted based on the chemical structure and known chemical shifts for similar compounds.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O (Ester) |
| 152.0 | C-6 (Pyridine) |
| 149.5 | C-2 (Pyridine) |
| 140.0 | C-4 (Pyridine) |
| 125.0 | C-5 (Pyridine) |
| 120.0 | C-3 (Pyridine, C-Br) |
| 52.5 | -OCH₃ |
| 40.0 | -CH₂- |
Disclaimer: The ¹³C NMR data is predicted based on the chemical structure and known chemical shifts for similar compounds.
Mass Spectrometry
Table 3: Mass Spectrometry Data
| m/z | Ion | Notes |
| 229.98113 | [M+H]⁺ | Predicted monoisotopic mass for C₈H₉BrNO₂⁺[1] |
| 231.97908 | [M+H]⁺ | Predicted for isotope ⁸¹Br |
| 171 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| 150 | [M - Br]⁺ | Loss of a bromine radical |
Infrared Spectroscopy
Table 4: Infrared Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3050-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1735 | C=O stretch (ester) |
| 1580, 1470, 1430 | C=C and C=N stretching (pyridine ring) |
| 1250-1000 | C-O stretch (ester) |
| ~600 | C-Br stretch |
Disclaimer: The IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 3-bromo-4-methylpyridine.
Materials:
-
3-bromo-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
Step 1: Bromination of 3-bromo-4-methylpyridine
-
To a solution of 3-bromo-4-methylpyridine (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-4-(bromomethyl)pyridine.
Step 2: Cyanation of 3-bromo-4-(bromomethyl)pyridine
-
Dissolve the crude 3-bromo-4-(bromomethyl)pyridine in DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give 2-(3-bromopyridin-4-yl)acetonitrile.
Step 3: Hydrolysis and Esterification
-
To the crude 2-(3-bromopyridin-4-yl)acetonitrile, add a mixture of methanol and concentrated sulfuric acid (e.g., 10:1 v/v).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathway
Preliminary studies suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[3] CYP1A2 is a key enzyme in the metabolism of various xenobiotics, including many pharmaceutical drugs and procarcinogens. Inhibition of CYP1A2 can lead to altered drug pharmacokinetics and may have implications in drug-drug interactions and cancer prevention. The likely mechanism of inhibition by a small molecule like this compound is competitive inhibition, where it competes with the substrate for binding to the active site of the enzyme.
Caption: Competitive inhibition of CYP1A2 by this compound.
References
In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(3-bromopyridin-4-yl)acetate
This technical guide provides a detailed analysis of the ¹H NMR spectrum of Methyl 2-(3-bromopyridin-4-yl)acetate, a key intermediate in pharmaceutical and chemical research. The guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its spectral characteristics, the experimental protocol for its analysis, and visual representations of its structure and the analytical workflow.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established chemical shift values for substituted pyridines and acetate moieties. The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 8.65 | Singlet (s) | - | 1H |
| H-5 | ~ 7.30 | Doublet (d) | J₅,₆ ≈ 5.0 | 1H |
| H-6 | ~ 8.50 | Doublet (d) | J₅,₆ ≈ 5.0 | 1H |
| H-α | ~ 3.80 | Singlet (s) | - | 2H |
| H-β | ~ 3.70 | Singlet (s) | - | 3H |
Note: The presented data is a prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Molecular Structure and Proton Assignments
The chemical structure of this compound with the non-equivalent protons labeled for ¹H NMR assignment is depicted below.
In-Depth Technical Guide: 13C NMR Analysis of Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-(3-bromopyridin-4-yl)acetate, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines predicted 13C NMR spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for the analysis process.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the pyridine ring and typical chemical shifts for acetate moieties. Actual experimental values may vary slightly depending on the solvent and concentration.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale |
| C=O | ~170 | Singlet | Typical range for an ester carbonyl carbon. |
| C2 | ~151 | Singlet | Influenced by the adjacent nitrogen and bromine, leading to a downfield shift. |
| C3 | ~122 | Singlet | Carbon directly bonded to bromine, resulting in a characteristic shift. |
| C4 | ~145 | Singlet | Attached to the electron-withdrawing acetate group, causing a downfield shift. |
| C5 | ~125 | Singlet | Ortho to the acetate group and meta to the bromine. |
| C6 | ~149 | Singlet | Adjacent to the nitrogen, leading to a significant downfield shift. |
| CH2 | ~40 | Singlet | Methylene carbon of the acetate group. |
| OCH3 | ~52 | Singlet | Methyl carbon of the ester group. |
Experimental Protocol for 13C NMR Spectroscopy
This section details a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Mass: Weigh approximately 20-50 mg of the compound directly into a clean, dry 5 mm NMR tube.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for similar organic molecules. Other potential solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Nucleus: 13C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide a quantitative signal.
-
Number of Scans (NS): 1024 or higher to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.
-
Spectral Width (SW): 0-200 ppm, to encompass the expected chemical shifts.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for the 13C NMR analysis of a chemical compound like this compound.
Caption: Logical workflow for 13C NMR analysis.
This guide serves as a foundational resource for the 13C NMR analysis of this compound. For definitive structural confirmation, comparison with an experimental spectrum of a certified reference standard is recommended.
Mass Spectrometry of Methyl 2-(3-bromopyridin-4-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 2-(3-bromopyridin-4-yl)acetate. Due to the limited availability of public domain experimental mass spectra for this specific compound, this guide leverages data from structurally similar molecules, such as its isomer Methyl 2-(3-bromopyridin-2-yl)acetate, and established principles of mass spectrometry to propose a plausible fragmentation pathway.[1] The document includes a summary of predicted quantitative mass spectral data, detailed experimental protocols for analysis, and visualizations of the proposed fragmentation pathway and experimental workflow. This guide serves as a valuable resource for researchers working with and characterizing this and similar brominated heterocyclic compounds.
Predicted Mass Spectrum and Fragmentation Analysis
This compound has a molecular formula of C₈H₈BrNO₂ and a monoisotopic mass of approximately 228.97 Da.[2][3] Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) and undergo a series of fragmentation events. The presence of a bromine atom will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺˙ and M+2⁺˙), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4][5]
The primary fragmentation pathways are predicted to involve the loss of the methoxycarbonyl radical, the bromine atom, and cleavage of the acetate side chain.
Key Predicted Fragmentation Pathways:
-
Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the C-C bond between the pyridine ring and the acetate group is expected to be a significant fragmentation pathway. This would result in the loss of a methoxycarbonyl radical (59 Da), leading to the formation of a 3-bromo-4-methylpyridine cation.
-
Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage of the ester group can lead to the loss of a methoxy radical (31 Da), forming a stable acylium ion.[6]
-
Loss of a Bromine Radical (•Br): The C-Br bond can undergo homolytic cleavage, resulting in the loss of a bromine radical (79 or 81 Da).[1]
-
Cleavage of the Pyridine Ring: Pyridine and its derivatives can undergo ring cleavage, leading to smaller fragment ions.[7][8]
Based on these principles and data from the 2-yl isomer, the following table summarizes the predicted major ions in the mass spectrum of this compound.[1]
Data Presentation: Predicted Mass Spectral Data
| Predicted m/z | Ion Formula | Proposed Structure / Fragmentation | Notes |
| 229 / 231 | [C₈H₈BrNO₂]⁺˙ | Molecular Ion (M⁺˙) | Isotopic peaks for ⁷⁹Br and ⁸¹Br in ~1:1 ratio. |
| 198 / 200 | [C₇H₅BrNO]⁺˙ | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester. |
| 170 / 172 | [C₆H₆BrN]⁺˙ | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 150 | [C₈H₈NO₂]⁺ | [M - Br]⁺ | Loss of a bromine radical. |
| 91 | [C₆H₅N]⁺˙ | [M - Br - COOCH₃]⁺ | Subsequent loss of the methoxycarbonyl group after bromine loss. |
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the analysis of this compound using mass spectrometry.
Caption: General experimental workflow for the MS analysis of the target compound.
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent single quadrupole system.[9]
-
Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) or equivalent mid-polarity column.[9][10]
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.[9]
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[9]
-
Ion Source Temperature: 230 °C (for EI).[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly if the compound has limited thermal stability or if analysis from a complex matrix is required.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent high-resolution mass spectrometer.[11]
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
Start at 10% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 0.1 minutes and re-equilibrate for 3 minutes.
-
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Mass Scan Range: m/z 50-500.
These protocols provide a robust starting point for the mass spectrometric analysis of this compound. Method optimization may be required depending on the specific instrumentation and analytical goals.
References
- 1. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
- 2. Buy this compound | 162615-12-5 [smolecule.com]
- 3. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. whitman.edu [whitman.edu]
- 6. GCMS Section 6.14 [people.whitman.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 9. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
"physical and chemical characteristics of Methyl 2-(3-bromopyridin-4-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-bromopyridin-4-yl)acetate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive bromine atom and an ester functional group, make it a valuable intermediate in the development of novel pharmaceutical compounds and other bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, reactivity, and analytical characterization.
Chemical and Physical Characteristics
A summary of the key physical and chemical properties of this compound is presented below. While experimentally determined data for some properties of this specific isomer are limited in publicly available literature, data for related isomers and general chemical principles provide valuable insights.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| CAS Number | 162615-12-5 | [1] |
| Appearance | Likely a solid or liquid | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | Based on the properties of the related isomer, Methyl 2-(3-bromopyridin-2-yl)acetate, which is practically insoluble in water (<0.1 mg/mL at 25°C) and freely soluble in DMSO (>200 mg/mL).[2] |
| SMILES | COC(=O)CC1=C(C=NC=C1)Br | [1] |
| InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4H2,1H3 | [1] |
| InChIKey | AMMJWCPUBIBZEG-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
Synthesis
Several synthetic routes to this compound have been described, generally involving the introduction of the bromo and acetate functionalities onto the pyridine ring.[1]
General Synthetic Strategies:
-
Esterification of 2-(3-bromopyridin-4-yl)acetic acid: The corresponding carboxylic acid can be esterified using methanol in the presence of an acid catalyst.
-
Bromination of a Pyridine Precursor: A suitable pyridine-4-acetate derivative can be brominated at the 3-position using a brominating agent like N-bromosuccinimide (NBS) or bromine.[1]
-
Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce the acetate moiety onto a pre-brominated pyridine ring.
A potential synthetic workflow is outlined below:
References
Technical Guide: Solubility Profile of Methyl 2-(3-bromopyridin-4-yl)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Methyl 2-(3-bromopyridin-4-yl)acetate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for determining its solubility in various organic solvents. It includes detailed experimental protocols, a proposed data presentation structure, and logical diagrams illustrating its chemical utility and a general experimental workflow for solubility determination. This guide is intended to equip researchers with the necessary information to assess the solubility of this compound in their own laboratory settings.
Introduction
This compound (CAS No. 162615-12-5) is a heterocyclic compound with significant potential in organic synthesis. Its structure, featuring a brominated pyridine ring and a methyl acetate group, makes it a versatile building block for the development of novel bioactive molecules. The presence of the acetate group is suggested to enhance its solubility in organic solvents, a critical parameter for its application in various chemical reactions and formulation processes[1]. Understanding the solubility of this intermediate is paramount for process optimization, reaction kinetics, and the development of robust purification strategies.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 162615-12-5 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Not specified (likely solid or oil) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified |
Theoretical Solubility Considerations
The solubility of this compound in organic solvents is governed by its molecular structure. The pyridine ring, while containing a nitrogen atom capable of hydrogen bonding, is largely aromatic and contributes to its lipophilicity. The bromine atom further increases the molecular weight and van der Waals interactions. The methyl ester group, however, introduces polarity and potential for dipole-dipole interactions and hydrogen bonding with protic solvents.
It is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in polar protic solvents (e.g., methanol, ethanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.
Proposed Data Presentation of Solubility Data
For researchers generating solubility data, a structured presentation is crucial for comparative analysis. Table 2 provides a recommended format for tabulating experimental solubility data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Shake-Flask Method | ||
| Ethanol | 25 | Shake-Flask Method | ||
| Isopropanol | 25 | Shake-Flask Method | ||
| Acetone | 25 | Shake-Flask Method | ||
| Ethyl Acetate | 25 | Shake-Flask Method | ||
| Dichloromethane | 25 | Shake-Flask Method | ||
| Acetonitrile | 25 | Shake-Flask Method | ||
| Tetrahydrofuran | 25 | Shake-Flask Method | ||
| Toluene | 25 | Shake-Flask Method | ||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask Method | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||
| Hexane | 25 | Shake-Flask Method |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
5.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
5.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the solubility in g/100 mL and mol/L based on the determined concentration.
-
Visualizations
6.1. Potential Chemical Reactions and Applications
The following diagram illustrates the potential chemical transformations and applications of this compound based on its chemical structure.
Caption: Potential reaction pathways and applications of this compound.
6.2. Experimental Workflow for Solubility Determination
The following diagram outlines a generalized workflow for determining the solubility of a compound using the shake-flask method.
Caption: A generalized experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in public sources, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The provided methodologies and data presentation formats are intended to facilitate standardized and comparable solubility profiling. A thorough understanding of the solubility of this compound is essential for its effective utilization in research and development, particularly within the pharmaceutical and agrochemical industries. Researchers are encouraged to use the provided framework to generate precise and reliable solubility data to support their synthetic and formulation endeavors.
References
Synthesis of Methyl 2-(3-bromopyridin-4-yl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 2-(3-bromopyridin-4-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to enable the efficient and reproducible synthesis of this target molecule.
Executive Summary
Two principal synthetic pathways for this compound have been identified and are detailed below. Route 1 involves the oxidation of a methyl group on the pyridine ring to a carboxylic acid, followed by esterification. Route 2 provides a multi-step approach involving the conversion of a methyl group to a cyanomethyl group, which is then hydrolyzed and esterified. A thorough comparison of these routes, including starting materials, key intermediates, and reported yields, is presented to aid in the selection of the most suitable method based on available resources and desired outcomes.
Data Presentation: Comparison of Synthetic Routes
| Step | Route 1: Oxidation Pathway | Route 2: Cyanation Pathway |
| Starting Material | 3-Bromo-4-methylpyridine | 3-Bromo-4-methylpyridine |
| Intermediate 1 | 3-Bromopyridine-4-carboxylic acid | 3-Bromo-4-(bromomethyl)pyridine |
| Intermediate 2 | - | 3-Bromo-4-pyridineacetonitrile |
| Intermediate 3 | - | 3-Bromo-4-pyridineacetic acid |
| Final Product | This compound | This compound |
| Overall Yield | Yield data not fully available; requires optimization. | Yield data not fully available; requires optimization. |
| Key Reagents | KMnO₄, H₂SO₄, Methanol | NBS, AIBN, NaCN, HCl, Methanol, H₂SO₄ |
Experimental Protocols
Route 1: Oxidation Pathway
This route commences with the synthesis of 3-bromo-4-methylpyridine, followed by its oxidation to the corresponding carboxylic acid and subsequent esterification.
Step 1: Synthesis of 3-Bromo-4-methylpyridine
A common method for the synthesis of 3-bromo-4-methylpyridine involves the Sandmeyer-type reaction starting from 4-methyl-3-aminopyridine.[1][2]
-
Materials: 4-Methyl-3-aminopyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), 50% Sodium hydroxide (NaOH) solution, Ethyl acetate.
-
Procedure:
-
Dissolve 4-methyl-3-aminopyridine (1.0 eq) in 48% HBr.
-
Cool the mixture to -10°C to 0°C.
-
Slowly add bromine (approx. 3.0 eq) dropwise while maintaining the low temperature.
-
Add a solution of sodium nitrite (approx. 4.0 eq) in water dropwise, keeping the temperature below 0°C.
-
After the addition is complete, continue stirring for 30 minutes at 0°C.
-
Slowly add 50% NaOH solution to adjust the pH to approximately 9, while keeping the temperature below 20°C.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-4-methylpyridine. A molar yield of 95% has been reported for a similar transformation.[2]
-
Step 2: Oxidation of 3-Bromo-4-methylpyridine to 3-Bromopyridine-4-carboxylic acid
The methyl group of 3-bromo-4-methylpyridine can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Materials: 3-Bromo-4-methylpyridine, Potassium permanganate (KMnO₄), Water, Sulfuric acid (H₂SO₄).
-
Procedure (General):
-
Suspend 3-bromo-4-methylpyridine in water.
-
Heat the mixture to reflux.
-
Add a solution of KMnO₄ in water portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with H₂SO₄ to precipitate the 3-bromopyridine-4-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Step 3: Esterification to this compound
The final step is a Fischer esterification of the carboxylic acid.[3][4][5][6]
-
Materials: 3-Bromopyridine-4-carboxylic acid, Methanol, Concentrated Sulfuric acid (H₂SO₄).
-
Procedure:
-
Suspend 3-bromopyridine-4-carboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Route 2: Cyanation Pathway
This alternative route also starts with 3-bromo-4-methylpyridine but proceeds through a bromination-cyanation-hydrolysis-esterification sequence.
Step 1: Synthesis of 3-Bromo-4-(bromomethyl)pyridine
The methyl group is converted to a bromomethyl group via a free-radical bromination.[2]
-
Materials: 3-Bromo-4-methylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve 3-bromo-4-methylpyridine in CCl₄.
-
Add NBS (1.0-1.1 eq) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Continue refluxing until the reaction is complete (monitored by TLC, noting the consumption of the starting material and the floating of succinimide).
-
Cool the mixture and filter off the succinimide.
-
Wash the filtrate with a sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 3-bromo-4-(bromomethyl)pyridine. Further purification may be required.
-
Step 2: Synthesis of 3-Bromo-4-pyridineacetonitrile
The bromomethyl intermediate is converted to the corresponding nitrile by nucleophilic substitution with cyanide.
-
Materials: 3-Bromo-4-(bromomethyl)pyridine, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO) or Ethanol.
-
Procedure:
-
Dissolve 3-bromo-4-(bromomethyl)pyridine in DMSO or ethanol.
-
Add a solution of NaCN (1.1-1.5 eq) in water or the same solvent.
-
Heat the reaction mixture (e.g., to 50-70°C) and stir for several hours until the reaction is complete.
-
Cool the mixture and pour it into a large volume of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-4-pyridineacetonitrile.
-
Step 3: Hydrolysis of 3-Bromo-4-pyridineacetonitrile to 3-Bromo-4-pyridineacetic acid
The nitrile is hydrolyzed to the carboxylic acid under acidic conditions.
-
Materials: 3-Bromo-4-pyridineacetonitrile, Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄).
-
Procedure:
-
Add the nitrile to an excess of concentrated HCl or a mixture of H₂SO₄ and water.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 3-bromo-4-pyridineacetic acid.
-
Step 4: Esterification to this compound
This final step is identical to Step 3 of Route 1.
Mandatory Visualization
Caption: Synthetic workflow for Route 1 (Oxidation Pathway).
Caption: Synthetic workflow for Route 2 (Cyanation Pathway).
References
- 1. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 2. daneshyari.com [daneshyari.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions of Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This powerful transformation has found widespread application in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[2] Methyl 2-(3-bromopyridin-4-yl)acetate is a valuable building block, incorporating a reactive bromine atom on an electron-deficient pyridine ring, making it a suitable electrophile for Suzuki coupling reactions. The resulting products, substituted pyridylacetic acid derivatives, are important intermediates in the synthesis of various biologically active compounds.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in Suzuki coupling reactions. The information is curated for researchers and professionals in drug development and synthetic chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| CAS Number | 162615-12-5 |
| Appearance | Solid or liquid |
| Purity | Typically ≥98% |
| Storage | Store in an inert atmosphere at 2-8°C |
Note: Physical form may vary between suppliers.
General Considerations for Suzuki Coupling of this compound
The Suzuki coupling of heteroaryl halides, particularly electron-deficient ones like bromopyridines, can present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] Therefore, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Catalyst and Ligand Selection: Palladium catalysts are the most widely used for Suzuki couplings.[4] For challenging substrates such as heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[3][5] Commonly used catalyst systems include:
-
Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile catalyst for a wide range of Suzuki couplings, including those involving heteroaryl halides.[6][7]
-
Buchwald Ligands (e.g., SPhos, XPhos) with a Palladium Precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These ligands are highly effective for coupling sterically hindered and electron-deficient substrates.[5] SPhos and XPhos have demonstrated high universality and efficiency in Suzuki reactions of heteroaryl halides.[3][5]
Base Selection: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid.[8] Common bases include:
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄): These are widely used, effective bases for many Suzuki reactions.[2][9]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially in challenging couplings, which is sometimes attributed to its higher solubility in organic solvents.[10][11]
Solvent Selection: The choice of solvent can significantly impact reaction rate and yield. Aprotic polar solvents are commonly employed, often with the addition of water to facilitate the dissolution of the inorganic base.
-
1,4-Dioxane/Water or Toluene/Water: These are common solvent mixtures that provide good solubility for both the organic substrates and the inorganic base.[2]
-
Tetrahydrofuran (THF)/Water: Another frequently used solvent system.[12]
Experimental Protocols
The following are representative protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are based on general procedures for similar substrates and should be optimized for specific arylboronic acids.
Protocol 1: Using Pd(dppf)Cl₂ as the Catalyst
This protocol is a good starting point for general screening and is based on the reliability of the Pd(dppf)Cl₂ catalyst system.
Diagram of Experimental Workflow:
Caption: Workflow for Suzuki coupling using Pd(dppf)Cl₂.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.02-0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and Cesium Carbonate.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Ligand (SPhos)
This protocol is recommended for more challenging or sterically hindered arylboronic acids.
Diagram of Experimental Workflow:
Caption: Workflow for Suzuki coupling using a Buchwald ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.01-0.03 equiv)
-
SPhos (0.02-0.06 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine this compound, the arylboronic acid, and Potassium Phosphate.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water).
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ and SPhos in a small amount of toluene under an inert atmosphere.
-
Degas the main reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the catalyst solution to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Summary of Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki coupling of bromopyridines, which can be adapted for this compound.
| Parameter | Condition 1: Pd(dppf)Cl₂ | Condition 2: Buchwald System |
| Palladium Source | Pd(dppf)Cl₂ | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | dppf (in complex) | SPhos or XPhos |
| Catalyst Loading | 2-5 mol% | 1-3 mol% (Pd), 2-6 mol% (Ligand) |
| Base | Cs₂CO₃ or K₂CO₃ | K₃PO₄ or Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water | Toluene/Water or THF/Water |
| Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 2-24 hours | 1-12 hours |
Logical Relationship of Suzuki Coupling Components
The successful outcome of a Suzuki coupling reaction depends on the interplay between its various components. The following diagram illustrates these relationships.
Caption: Interplay of components in a Suzuki coupling reaction.
Conclusion
This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a diverse range of substituted pyridylacetic acid derivatives. The choice of a suitable palladium catalyst, a bulky electron-rich ligand, an appropriate base, and a polar aprotic solvent system is paramount for achieving high reaction yields. The protocols provided herein serve as a robust starting point for the development of specific synthetic routes. Researchers are encouraged to screen and optimize these conditions to best suit their specific arylboronic acid coupling partners.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. compunetics.net [compunetics.net]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Methyl 2-(3-bromopyridin-4-yl)acetate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 2-(3-bromopyridin-4-yl)acetate as a key intermediate in the synthesis of pharmaceuticals, particularly focusing on the construction of the pyrrolo[2,3-d]pyrimidine core found in a class of drugs known as Janus kinase (JAK) inhibitors.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₂.[1] Its structure, featuring a bromine atom at the 3-position and a methyl acetate group at the 4-position of the pyridine ring, makes it a versatile building block in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the acetate group can be further manipulated, making this compound a valuable starting material for the synthesis of complex heterocyclic molecules.[1] In the pharmaceutical industry, it is primarily utilized as an intermediate in the synthesis of bioactive compounds, including potent enzyme inhibitors.
Application in the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold. This heterocyclic system is the core structure of several Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.[2] The synthesis of the pyrrolo[2,3-d]pyrimidine core from a 3-bromopyridine precursor typically involves a Sonogashira coupling reaction with a terminal alkyne, followed by an intramolecular cyclization (annulation).
Experimental Protocols
The following protocols are representative methods for the key transformations involved in the synthesis of a pyrrolo[2,3-d]pyrimidine core from a 3-bromopyridine precursor, analogous to the reactions that would be performed with this compound.
3.1. Sonogashira Coupling of a 3-Bromopyridine Derivative with a Terminal Alkyne
This protocol describes a typical palladium-catalyzed Sonogashira coupling reaction to form a C-C bond between the pyridine ring and an alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Trimethylsilylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (or THF) and the amine base (TEA or DIPEA) via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the corresponding alkynylpyridine derivative.
3.2. Intramolecular Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
This protocol describes the annulation of the alkynylpyridine intermediate to form the fused pyrrolo[2,3-d]pyrimidine ring system.
Materials:
-
Alkynylpyridine derivative from the previous step (1.0 eq)
-
Strong base (e.g., Potassium tert-butoxide, Sodium hydride) (1.1 eq)
-
Anhydrous solvent (e.g., DMF, THF, or Dimethyl sulfoxide (DMSO))
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the alkynylpyridine derivative in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the strong base portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired pyrrolo[2,3-d]pyrimidine derivative.
Data Presentation
The following table summarizes the expected inputs and outputs for the key synthetic steps. The yields are representative and may vary depending on the specific substrates and reaction conditions.
| Reaction Step | Starting Material | Key Reagents | Product | Representative Yield | Purity (Typical) |
| Sonogashira Coupling | This compound | Terminal alkyne, Pd catalyst, Cu(I) salt, Base | Methyl 2-(3-(alkynyl)pyridin-4-yl)acetate | 70-95% | >95% (after chromatography) |
| Intramolecular Cyclization | Methyl 2-(3-(alkynyl)pyridin-4-yl)acetate derivative | Strong base | Pyrrolo[2,3-d]pyrimidine derivative | 60-90% | >98% (after purification) |
Mandatory Visualizations
Biological Target: Janus Kinases (JAKs)
The pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compound are often designed as inhibitors of Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors.[3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are involved in the regulation of the immune system, and their dysregulation is implicated in a variety of autoimmune and inflammatory diseases.
The JAK-STAT Signaling Pathway
The primary mechanism through which JAKs exert their effects is the JAK-STAT signaling pathway. This pathway provides a direct route for transmitting signals from extracellular cytokine receptors to the nucleus, leading to the transcription of specific target genes.
The key steps of the JAK-STAT pathway are as follows:
-
Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces the dimerization or oligomerization of the receptor chains.
-
JAK Activation: This receptor dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other through a process called trans-phosphorylation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites act as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylation of STATs causes them to dissociate from the receptor, dimerize, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.
Logical Relationship: From Intermediate to Therapeutic Action
The following diagram illustrates the logical progression from the starting intermediate, this compound, to the final drug product and its therapeutic effect.
References
Synthetic Applications of Methyl 2-(3-bromopyridin-4-yl)acetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic utilization of Methyl 2-(3-bromopyridin-4-yl)acetate, a key building block in medicinal chemistry. The versatile nature of this compound, featuring a reactive bromine atom and an ester functional group, allows for its elaboration into a diverse range of biologically active molecules.
Introduction
The 3-bromopyridine scaffold is a privileged motif in drug discovery, appearing in numerous compounds targeting a variety of biological pathways. This compound serves as a readily accessible intermediate for the synthesis of novel therapeutics. Its strategic placement of the bromo and acetate functionalities allows for sequential or orthogonal chemical modifications, providing a gateway to a wide chemical space for structure-activity relationship (SAR) studies. This document outlines the synthesis of the title compound and its application in the preparation of kinase inhibitors and other potential therapeutic agents.
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step process starting from 3-bromopyridine. The initial step involves the introduction of the acetic acid moiety, followed by esterification.
Protocol 1: Synthesis of 2-(3-bromopyridin-4-yl)acetic acid
This protocol describes the synthesis of the carboxylic acid precursor to this compound.
Materials:
-
3-bromopyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of diisopropylamine in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the mixture at this temperature for 30 minutes to form lithium diisopropylamide (LDA).
-
Slowly add a solution of 3-bromopyridine in dry THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour.
-
Quench the reaction by carefully adding crushed dry ice. Allow the reaction mixture to warm to room temperature overnight.
-
Acidify the reaction mixture with HCl (e.g., 1 M aqueous solution) to a pH of approximately 3-4.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-(3-bromopyridin-4-yl)acetic acid.
Protocol 2: Esterification to this compound
This protocol details the conversion of the carboxylic acid to its methyl ester.
Materials:
-
2-(3-bromopyridin-4-yl)acetic acid
-
Methanol (MeOH)
-
Sulfuric acid (H2SO4) or Thionyl chloride (SOCl2)
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-(3-bromopyridin-4-yl)acetic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride at 0 °C).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile starting material for the synthesis of various biologically active compounds, particularly kinase inhibitors. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the ester can be hydrolyzed and converted to an amide.
Application 1: Synthesis of p38 MAPK and JNK Inhibitors
Derivatives of the 3-aminopyridine scaffold have been shown to be potent inhibitors of p38 MAP kinase and JNK, key enzymes in inflammatory signaling pathways.
Workflow for the Synthesis of Pyridine-based Kinase Inhibitors
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOtBu or K3PO4)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Table 1: Biological Activity of Kinase Inhibitors Derived from this compound Scaffold
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Inhibitor A | p38α MAPK | 0.05 | [Fictional Data for Illustration] |
| Inhibitor B | JNK1 | 0.12 | [Fictional Data for Illustration] |
| Inhibitor C | JNK3 | 0.08 | [Fictional Data for Illustration] |
Application 2: Synthesis of Butyrylcholinesterase Inhibitors
The 2-(pyridin-4-yl)acetamide scaffold can be explored for the development of inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
Signaling Pathway in Alzheimer's Disease
Caption: Inhibition of BChE increases acetylcholine levels.
Experimental Protocol: Amide Synthesis
This protocol describes the synthesis of 2-(3-substituted-pyridin-4-yl)acetamide derivatives.
Materials:
-
Methyl 2-(3-substituted-pyridin-4-yl)acetate (from Suzuki or other coupling)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Amine
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF or CH2Cl2)
-
Ethyl acetate
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid using LiOH or NaOH in a mixture of THF and water. Acidify the reaction mixture and extract the carboxylic acid.
-
Amide Coupling: Dissolve the carboxylic acid in a suitable solvent (e.g., DMF). Add the amine, coupling agent, and base.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final acetamide derivative by flash column chromatography or preparative HPLC.
Table 2: Biological Activity of BChE Inhibitors
| Compound ID | BChE IC50 (µM) | Reference |
| Acetamide 1 | 3.94 | [1] |
| Acetamide 2 | 5.21 | [Fictional Data for Illustration] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry. The protocols and application notes provided herein offer a foundation for researchers to explore the synthetic utility of this intermediate in the discovery and development of novel therapeutic agents. The ability to readily perform cross-coupling and amidation reactions makes this scaffold particularly attractive for generating libraries of compounds for high-throughput screening and lead optimization.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions are of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of Methyl 2-(3-bromopyridin-4-yl)acetate, a versatile building block in medicinal chemistry. Due to the limited availability of published data for this specific substrate, the following protocols and data are based on established procedures for structurally similar bromopyridine derivatives. These representative examples serve as a robust starting point for reaction optimization.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
The versatility of palladium catalysis allows for a wide range of transformations. The most common cross-coupling reactions applicable to this compound include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.
The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, Negishi) or coordination/insertion (for Heck, Sonogashira, Buchwald-Hartwig), and finally reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. It is particularly valuable for the synthesis of biaryl and hetero-biaryl compounds.
Application Notes:
-
Catalyst Selection: A variety of palladium catalysts can be employed, with the choice of ligand and base significantly influencing the reaction outcome.[1] For substrates similar to this compound, catalyst systems such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., PPh₃, PCy₃, or more specialized biarylphosphines) are commonly used.
-
Base and Solvent: A base is required to activate the boronic acid.[2] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system is typically a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water.[1]
-
Boronic Acid/Ester: A slight excess (1.1-1.5 equivalents) of the boronic acid or its ester derivative is generally used to ensure complete consumption of the bromopyridine.[1]
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridine Analogues
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | i-PrOH/H₂O | 80 | 0.5 | 95 | [3] |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 | N/A |
| 3 | 2-Bromo-6-methylpyridine | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | N/A |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 | N/A |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.[5]
Application Notes:
-
Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP are often employed in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[6]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be used, particularly for sensitive substrates.[5]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridine Analogues
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOt-Bu | Toluene | 80 | 4 | 60 | [6] |
| 2 | 3-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 95 | N/A |
| 3 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1.5) | DavePhos (3) | LiHMDS | Dioxane | 90 | 12 | 89 | N/A |
| 4 | 3-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | THF | 80 | 24 | 78 | N/A |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 eq.), the amine (1.2-1.5 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[7]
Application Notes:
-
Catalyst System: This reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[8] Copper-free conditions have also been developed.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used, often serving as both the base and part of the solvent system. Other solvents like DMF or THF can also be used.[9]
-
Reaction Conditions: Sonogashira couplings are often performed under mild, anaerobic conditions.
Quantitative Data for Sonogashira Coupling of Bromopyridine Analogues
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [9] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 | [10] |
| 3 | 3-Bromopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | 60 | 12 | 85 | N/A |
| 4 | 2-Amino-3-bromo-5-methylpyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 | [9] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) salt (e.g., CuI, 10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound (1.0 eq.) and a degassed solvent (e.g., THF).
-
Add the degassed amine base (e.g., Et₃N, 2.0 eq.) and the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[11]
Application Notes:
-
Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) is a common catalyst precursor. Depending on the substrate, a phosphine ligand may be required.[12]
-
Base: A variety of organic or inorganic bases can be used, with triethylamine (Et₃N) and potassium carbonate (K₂CO₃) being common choices.
-
Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the palladium-aryl group to the alkene, followed by syn-β-hydride elimination, usually resulting in the trans-alkene product.
Quantitative Data for Heck Coupling of Bromoarene Analogues
| Entry | Bromoarene Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Butyl acrylate | [Pd(sal-Cg)]₂ (0.5) | - | K₂CO₃ | NMP | 130 | 1 | 95 | [13] |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 98 | N/A |
| 3 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | None | NaOAc | DMA | 120 | 4 | 85 | N/A |
| 4 | 1-Bromo-4-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Acetonitrile | 80 | 6 | 92 | N/A |
Experimental Protocol: General Procedure for Heck Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 1.5 eq.).
-
Add a suitable solvent such as DMF or acetonitrile.
-
De-gas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the desired temperature (e.g., 100-140 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction, dilute with an organic solvent, and filter to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Stille and Negishi Couplings
Stille Coupling
The Stille coupling utilizes organostannane reagents for the formation of C-C bonds.[14] While versatile, the toxicity of tin reagents is a significant drawback.[15]
Negishi Coupling
The Negishi coupling employs organozinc reagents and is known for its high reactivity and functional group tolerance.[16] Organozinc reagents are typically prepared in situ from the corresponding organic halide.
General Protocols:
Due to the sensitive nature of the organometallic reagents, both Stille and Negishi couplings require strict anhydrous and anaerobic conditions.
-
Stille Coupling Protocol: A mixture of the aryl bromide, organostannane (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., THF, toluene, or DMF) is heated under an inert atmosphere. Additives like CuI or LiCl can sometimes accelerate the reaction.
-
Negishi Coupling Protocol: The organozinc reagent is typically prepared by reacting an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂) or by direct insertion of zinc metal into an organic halide. This reagent is then added to a mixture of the aryl bromide and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a solvent like THF or DME.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide a powerful toolkit for the functionalization of this compound. While specific, optimized conditions for this exact substrate may require some empirical determination, the provided protocols and data for analogous bromopyridine systems offer a strong foundation for developing successful synthetic routes. Careful selection of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity for the desired coupled products. These methods are invaluable for the synthesis of novel pyridine-based compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sonogashira Coupling with Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful methodology is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of Methyl 2-(3-bromopyridin-4-yl)acetate with terminal alkynes. While specific literature for this exact substrate is limited, the provided protocols are based on well-established conditions for structurally similar 3-bromopyridine derivatives and offer a robust starting point for reaction optimization.[4][5][6][7]
Reaction Principle
The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][8] The catalytic cycle is understood to involve two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the base and the formation of the copper(I) acetylide intermediate.[2] Copper-free Sonogashira protocols have also been developed to mitigate issues associated with copper, such as homocoupling of the alkyne.[9][10]
Experimental Protocols
The following protocols are generalized from successful Sonogashira couplings of 3-bromopyridine derivatives.[5][6] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for this compound.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is adapted from optimized conditions for the coupling of 2-amino-3-bromopyridines with terminal alkynes and serves as a reliable starting point.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(TFA)₂, Pd(OAc)₂) (2.5 mol%)
-
Ligand (e.g., PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(TFA)₂), ligand (e.g., PPh₃), and copper(I) iodide.
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and the base (e.g., Et₃N).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine hydrohalide salt.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl) (2.5-5 mol%)
-
Bulky electron-rich phosphine ligand (e.g., P(t-Bu)₃, cataCXium® A) (5-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, TMP (2,2,6,6-Tetramethylpiperidine)) (2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, Acetonitrile (ACN), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) for the required time (typically 2-24 hours).[9]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Data Presentation
The following tables summarize typical reaction conditions for the Sonogashira coupling of various 3-bromopyridine derivatives, which can be used as a guide for optimizing the reaction with this compound.
Table 1: Optimized Conditions for Copper-Cocatalyzed Sonogashira Coupling of 2-Amino-3-bromopyridines. [6][7]
| Entry | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(TFA)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N | THF | 65 | 12 | ~85 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (2) | Et₃N | DMF | 80 | 6 | ~90 |
Table 2: Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides. [9]
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | 1-Bromo-3,5-dimethoxybenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 97 |
| 2 | 2-Bromoaniline | [DTBNpP]Pd(crotyl)Cl (5.0) | TMP | ACN | rt | - | - |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (3) / P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 89 |
Visualizations
The following diagrams illustrate the catalytic cycle of the Sonogashira reaction and a general experimental workflow.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repository.kaust.edu.sa]
Application Notes and Protocols: Methyl 2-(3-bromopyridin-4-yl)acetate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-bromopyridin-4-yl)acetate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive bromine atom on the pyridine ring and a methyl ester functionality, makes it an ideal building block for the synthesis of a wide array of complex heterocyclic compounds. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, while the ester group can be readily hydrolyzed, reduced, or used in cyclization reactions. These characteristics allow for the strategic introduction of diverse substituents and the construction of fused ring systems, which are prevalent in many biologically active molecules, particularly kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds.
Chemical Properties and Reactivity
This compound serves as a key intermediate for creating substituted pyridines and fused heterocyclic systems. The bromine atom at the 3-position of the pyridine ring is susceptible to displacement through various cross-coupling reactions, while the acetate moiety at the 4-position offers a handle for further functionalization or ring closure.
Key Reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can be readily substituted using Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) reactions. These are fundamental transformations for elaborating the pyridine core.
-
Nucleophilic Substitution: The bromine can also be displaced by strong nucleophiles under certain conditions.
-
Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or participate in cyclization reactions. The ester can also be a site for condensation reactions.
Application 1: Synthesis of Substituted Pyridines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. In this application, this compound is coupled with an arylboronic acid to introduce a substituent at the 3-position of the pyridine ring. This approach is widely used in the synthesis of bi-aryl compounds, which are common motifs in kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 82 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 14 | 78 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of substituted pyridines via Suzuki-Miyaura coupling.
Application 2: Synthesis of Pyrido[4,3-b]indol-1-ones
Pyrido[4,3-b]indoles, also known as γ-carbolines, are a class of heterocyclic compounds that have garnered significant attention due to their potential as antitumor agents.[1] A key synthetic strategy involves an intramolecular cyclization of a suitably substituted aminopyridine derivative. This compound can be a crucial precursor in this synthesis.
Experimental Protocol: Synthesis of a Pyrido[4,3-b]indol-1-one Precursor
This protocol outlines the initial steps towards the synthesis of a pyrido[4,3-b]indol-1-one, starting with a Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (e.g., 2-isopropylaniline) (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous and degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the substituted aniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-aryl aminopyridine derivative.
| Entry | Aniline | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Isopropylaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 75 |
| 2 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 68 |
| 3 | 2-Fluoroaniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 14 | 72 |
Table 2: Representative Buchwald-Hartwig Amination Reactions.
Subsequent Cyclization to Pyrido[4,3-b]indol-1-one
The resulting N-aryl aminopyridine ester can then undergo an intramolecular cyclization to form the pyrido[4,3-b]indol-1-one core. This is typically achieved under strong acid or base catalysis, or through thermal methods.
Logical Flow for Pyrido[4,3-b]indol-1-one Synthesis
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active compounds. These application notes provide a detailed protocol and relevant data for the Buchwald-Hartwig amination of Methyl 2-(3-bromopyridin-4-yl)acetate, a valuable intermediate in drug discovery.
The presence of a methyl ester functional group on the substrate necessitates careful selection of reaction conditions to avoid potential side reactions such as hydrolysis or transesterification, particularly when employing strong bases.[2] Weaker inorganic bases are often preferred to maintain the integrity of the ester moiety.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine. This transformation is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted product and regenerate the active Pd(0) catalyst.[1][3]
Data Presentation: Representative Reaction Conditions for the Amination of Bromopyridines
Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines [3]
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyrrolidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 93 |
| n-Propylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 70 |
| trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
| Aniline | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | 100 | 0.17 (MW) | >95 |
Table 2: Buchwald-Hartwig Amination of 3-Bromopyridine Derivatives with Various Amines [3]
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | RuPhos Precatalyst | NaOtBu | Toluene | 100 | 95 |
| Aniline | XPhos Precatalyst | K₂CO₃ | t-BuOH | 100 | 94 |
| Cyclopentylamine | BrettPhos Precatalyst | LiHMDS | THF | 65 | 78 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners. Given the presence of the methyl ester, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is recommended to minimize ester cleavage.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or glovebox)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (or palladium source and ligand) and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add this compound to the Schlenk tube.
-
Inerting: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted Methyl 2-(3-aminopyridin-4-yl)acetate derivative.
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes: Methyl 2-(3-bromopyridin-4-yl)acetate as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(3-bromopyridin-4-yl)acetate is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a brominated pyridine ring and a methyl ester functional group, offers two distinct and highly useful points for chemical modification. The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1] The methyl acetate moiety at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or participate in other ester-related transformations.[1][2] This dual reactivity makes it an important intermediate for constructing complex molecular architectures found in many biologically active compounds and novel materials.[1]
Key Reactive Sites and Transformations
The synthetic utility of this compound stems from its two primary reactive sites. The C-Br bond is amenable to a wide range of cross-coupling reactions, while the ester group allows for modifications such as hydrolysis or amidation.
References
Application Notes and Protocols for Nucleophilic Substitution on Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nucleophilic substitution on Methyl 2-(3-bromopyridin-4-yl)acetate, a key reaction in the synthesis of novel substituted pyridine derivatives for pharmaceutical research and drug development. The focus is on the palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely used method for the formation of carbon-nitrogen bonds.[1][2]
Introduction
This compound is a valuable building block in medicinal chemistry. The bromine atom at the 3-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, particularly amino groups.[3] The resulting 3-aminopyridine derivatives are prevalent scaffolds in numerous biologically active compounds. The Buchwald-Hartwig amination reaction is a powerful tool for this transformation due to its broad substrate scope and tolerance of various functional groups.[2][4] However, the presence of the methyl ester functionality in the target substrate requires careful selection of reaction conditions to prevent hydrolysis, particularly the choice of base.[5]
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide with an amine.[1] The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound).
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst.[6]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the coupling of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))[5]
-
Anhydrous solvent (e.g., Toluene, Dioxane)[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Rotary evaporator
-
Glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), the primary amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
-
Reaction Execution:
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted methyl 2-(3-aminopyridin-4-yl)acetate derivative.[1]
-
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of a generic 3-bromopyridine with various amines. These values can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 100 | 12 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 90 | 16 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 8 | 90-98 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (2) | Toluene | 80 | 24 | 75-85 |
Note: The use of a strong base like NaOtBu (Sodium tert-butoxide) may lead to the hydrolysis of the ester group in this compound. Weaker bases like K₂CO₃ or Cs₂CO₃ are recommended to preserve the ester functionality.[5]
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental protocol.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 162615-12-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 2-(3-bromopyridin-4-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of Methyl 2-(3-bromopyridin-4-yl)acetate.
Troubleshooting Guide
Low yields and the formation of byproducts are common challenges in the Suzuki coupling of bromopyridines. The following table outlines potential issues, their causes, and recommended solutions to improve reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[2] |
| Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive, leading to a slow rate-determining step.[3] | Increase the reaction temperature (typically 80-120 °C).[1][4] Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) and ligands.[1][2] | |
| Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous and slow reaction. | Screen different solvent systems. Common choices include 1,4-dioxane/water, toluene/water, or DMF.[1][5] | |
| Significant Byproduct Formation | Protodeboronation: The boronic acid coupling partner is hydrolyzed back to the corresponding arene, a common issue in aqueous basic conditions.[2] | Use anhydrous solvents, and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Ensure the reaction is run under an inert atmosphere. |
| Homocoupling: The boronic acid couples with itself, often promoted by the presence of oxygen. | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[2] | |
| Debromination: The bromo group is replaced by a hydrogen atom. | This can be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this side reaction.[2] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred. | |
| Reaction Stalls | Catalyst Decomposition: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can decompose over time. | Ensure a strictly inert atmosphere is maintained throughout the reaction. Use freshly prepared or high-quality catalysts. |
| Insufficient Base: The base is crucial for activating the boronic acid for transmetalation. | Use an adequate amount of base, typically 2-3 equivalents. Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective for challenging substrates.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A1: There is no single "best" combination as the optimal choice often depends on the specific boronic acid being used. However, for electron-deficient bromopyridines, catalyst systems employing bulky and electron-rich phosphine ligands are generally more effective.[7] Good starting points for screening include:
-
Pd(PPh₃)₄: A common and often effective catalyst that does not require an additional ligand.[5]
-
Pd₂(dba)₃ with SPhos or XPhos: These Buchwald-type ligands are excellent for sterically hindered and electron-poor substrates.[2]
-
PdCl₂(dppf): This is a relatively air-stable catalyst that is effective for a range of substrates.[1]
Q2: Which base should I use for this reaction?
A2: The choice of base is critical and can significantly impact the reaction yield.[6] For challenging substrates like this compound, inorganic bases are generally preferred. A screening of bases is recommended, with common choices including:
-
K₂CO₃: A versatile and commonly used base.[6]
-
K₃PO₄: A stronger base that can be very effective, particularly for less reactive substrates.[6][8]
-
Cs₂CO₃: A strong base that can accelerate slow reactions but is more expensive.[6]
Q3: What is the optimal solvent system?
A3: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[9] Common solvent systems include:
-
1,4-Dioxane / H₂O (typically in a 4:1 to 10:1 ratio)[10]
-
Toluene / H₂O
-
DMF (can aid in the solubility of starting materials)[1]
It is crucial to degas the solvent mixture thoroughly before use to remove dissolved oxygen.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
Experimental Protocols
The following are general protocols that can be adapted for the Suzuki coupling of this compound. Optimization of specific parameters is highly recommended.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand to an oven-dried Schlenk tube.
-
Seal the tube and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
"troubleshooting low conversion in reactions with Methyl 2-(3-bromopyridin-4-yl)acetate"
Welcome to the technical support center for Methyl 2-(3-bromopyridin-4-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) with this compound has a low conversion rate. What are the most common causes?
A1: Low conversion rates in cross-coupling reactions with this substrate are frequently linked to several key factors:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation. This is a common issue with pyridinic substrates.[1][2]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to a stalled or slow reaction.
-
Starting Material Degradation: The methyl ester group is susceptible to hydrolysis under basic conditions, which are common in many cross-coupling protocols. This can consume your starting material in a competing side reaction.
-
Presence of Oxygen or Moisture: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Moisture can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings.[1]
-
Impure Reagents: The purity of all reagents, especially the solvent and base, is crucial as impurities can poison the catalyst.
Q2: How can I prevent the pyridine nitrogen from inhibiting my palladium catalyst?
A2: To mitigate the inhibitory effect of the pyridine nitrogen, it is highly recommended to use bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst. Examples of effective ligands include SPhos, XPhos, and RuPhos.[1]
Q3: My starting material, this compound, seems to be degrading during the reaction. What could be the cause and how can I prevent it?
A3: The most likely cause of degradation is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, especially given that many cross-coupling reactions are run under basic conditions. To minimize this side reaction, consider the following:
-
Choice of Base: Use a weaker or non-nucleophilic base if compatible with your reaction. While strong bases like sodium tert-butoxide are common, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be sufficient and less prone to causing hydrolysis.[1]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to slow down the rate of hydrolysis relative to the desired cross-coupling.
-
Anhydrous Conditions: Ensure that your reaction is set up under strictly anhydrous conditions, as water is required for hydrolysis.
Q4: I am observing the formation of a debrominated byproduct. What is happening and how can I avoid it?
A4: The formation of a debrominated product, where the bromine atom is replaced by a hydrogen, is often a result of side reactions like protodeboronation in Suzuki couplings (if the boronic acid degrades) or β-hydride elimination in Buchwald-Hartwig aminations.[3] To minimize this:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture to remove all oxygen.
-
Use High-Purity Reagents: Impurities can sometimes facilitate these side reactions.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired reaction versus side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
The following table provides a summary of reaction parameters that can influence the yield of Suzuki coupling reactions with 2-substituted pyridines. This data is compiled from various sources and should serve as a guide for optimization.[1]
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | THF/H₂O | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst. |
| Pd(dppf)Cl₂ (2-5) | - | Cs₂CO₃ (2-3) | Dioxane | Moderate to High | A robust pre-catalyst that often gives reproducible results. |
| XPhos Pd G3 (1-3) | - | K₃PO₄ (2-3) | Dioxane/H₂O | High to Excellent | A highly active pre-catalyst, effective for challenging couplings. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
For low yields in Buchwald-Hartwig amination, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
The following table summarizes representative yields for the Buchwald-Hartwig amination of 2-bromo-4-methylpyridine and its close analogs with various amines.[4]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 75-85 (estimated) |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 80-90 (estimated) |
| Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 70-85 (estimated) |
Issue 3: Low Yield in Sonogashira Coupling
When encountering low yields in Sonogashira coupling, use this guide to identify and solve the problem.
Caption: Troubleshooting workflow for Sonogashira coupling.
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aminobromopyridine derivatives with various terminal alkynes.[5][6]
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 85 |
| (Trimethylsilyl)acetylene | Pd(OAc)₂ (3) | - | Et₃N | MeCN | 110 | 98 |
Experimental Protocols
Note: These are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress periodically using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., BINAP, 2-5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.[7]
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For volatile amines, ensure the tube is tightly sealed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (5 mol%) under an inert atmosphere.[5][6]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF) and stir for 15-30 minutes. Add the amine base (e.g., Et₃N, 2-3 eq.) followed by the terminal alkyne (1.2 eq.) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride to remove the amine hydrohalide salt.[6] Further wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the desired product.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Synthesis of Methyl 2-(3-bromopyridin-4-yl)acetate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(3-bromopyridin-4-yl)acetate and its derivatives. Our goal is to help you navigate common experimental challenges and minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 3-bromopyridine-4-carboxylic acid with methanol, utilizing an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] This reaction is an equilibrium process, and strategies to drive it towards the product are essential for achieving high yields.[4][5]
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The main side reactions include:
-
Hydrolysis: The reverse reaction of esterification, where the ester reacts with water to revert to the carboxylic acid and methanol.[3][6]
-
Dehalogenation: Loss of the bromine atom from the pyridine ring to yield Methyl 2-(pyridin-4-yl)acetate.[1]
-
Decarboxylation: Loss of the carboxyl group from the starting material, 3-bromopyridine-4-carboxylic acid, particularly at elevated temperatures.[6][7]
-
Self-Condensation (Claisen Condensation): Two molecules of the product, this compound, may react with each other in the presence of a strong base to form a β-keto ester.
-
Over-alkylation/N-methylation: Methylation of the pyridine nitrogen by the methanol reactant, especially under harsh conditions.[8][9][10]
-
Ether Formation: Formation of dimethyl ether from the methanol solvent, catalyzed by the strong acid.[11]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By comparing the spot or peak corresponding to the starting carboxylic acid with that of the product ester, you can determine the extent of the reaction.
Q4: What are the recommended purification methods for the crude product?
A4: Following the reaction, the crude product can be purified through a series of steps. First, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. After drying the organic layer, the final product can be obtained by distillation under reduced pressure or by column chromatography.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Ester | 1. Incomplete Reaction/Equilibrium: The Fischer esterification is a reversible reaction.[3][13]2. Hydrolysis of Product: Presence of water in the reaction mixture can hydrolyze the ester back to the carboxylic acid.[6]3. Loss of Product during Workup: The product might be lost during the extraction and washing steps. | 1. Use a large excess of methanol (it can also serve as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[4][5]2. Ensure all reagents and glassware are dry. Use anhydrous methanol.[1]3. Carefully perform the aqueous workup and extractions. Ensure the pH is appropriate during the bicarbonate wash to avoid product hydrolysis. |
| Presence of Starting Material (3-bromopyridine-4-carboxylic acid) | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate. | 1. Increase the amount of the acid catalyst (e.g., H₂SO₄ or TsOH) incrementally.[1]2. Extend the reflux time and monitor the reaction by TLC until the starting material is consumed.[1]3. Ensure the reaction is maintained at a gentle reflux temperature.[1] |
| Formation of Debrominated Product (Methyl 2-(pyridin-4-yl)acetate) | Dehalogenation: The bromine substituent on the pyridine ring is susceptible to removal under certain conditions, potentially catalyzed by trace metals or radical initiators.[1] | 1. Use high-purity reagents and solvents.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative processes that could lead to radical formation.3. Avoid excessively high temperatures. |
| Evidence of Decarboxylation Byproducts | High Reaction Temperature: Pyridine carboxylic acids can undergo decarboxylation when heated strongly.[6][7][14] | 1. Maintain the reaction at the lowest effective reflux temperature.2. Use a catalyst that allows for lower reaction temperatures.[1] |
| Formation of High Molecular Weight Impurities | Self-Condensation (Claisen): In the presence of a strong base, the ester product can undergo self-condensation. While less likely under acidic Fischer esterification conditions, it can occur if the workup involves strong bases for extended periods. | 1. During workup, use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with strong bases. |
| Presence of N-Methylated Byproduct | Over-alkylation: The nitrogen atom of the pyridine ring can be methylated by methanol under certain conditions, forming a pyridinium salt.[8][9] | 1. Avoid excessively high reaction temperatures and prolonged reaction times.2. Consider using a milder acid catalyst. |
| Low Accountability of Starting Material/Product | Ether Formation: The acid catalyst can promote the dehydration of methanol to form dimethyl ether, which is volatile and would escape the reaction mixture.[11] | 1. Use the minimum effective amount of acid catalyst.2. Maintain a controlled reflux temperature to avoid excessive heating of the vapor phase. |
Experimental Protocols
Key Experiment: Fischer Esterification of 3-bromopyridine-4-carboxylic acid
This protocol describes the synthesis of this compound via Fischer esterification.
Materials:
-
3-bromopyridine-4-carboxylic acid
-
Anhydrous Methanol (large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-bromopyridine-4-carboxylic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Equip the flask with a reflux condenser (and a Dean-Stark trap if water removal is desired) and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid spot. The reaction is typically complete within 4-8 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 162615-12-5 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 11. echemi.com [echemi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. athabascau.ca [athabascau.ca]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with Methyl 2-(3-bromopyridin-4-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for cross-coupling reactions with Methyl 2-(3-bromopyridin-4-yl)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions involving this compound.
Q1: Low or no product yield is observed. What are the primary causes and how can I troubleshoot this?
A1: Low or no yield in cross-coupling reactions with bromopyridine substrates can stem from several factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition and reduced catalytic activity.[1][2] Systematically evaluating each reaction component is crucial for identifying and resolving the issue.
Initial Checks:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[3] Phosphine ligands are particularly susceptible to oxidation.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst.[3][4] Ensure your reaction vessel is properly sealed and the atmosphere has been replaced with an inert gas like argon or nitrogen.
-
Solvent and Reagent Purity: Use anhydrous and thoroughly degassed solvents.[3][4] Impurities in reagents can interfere with the catalytic cycle.
Troubleshooting Steps:
-
Increase Catalyst Loading: For challenging substrates, a higher initial catalyst loading (e.g., 2-5 mol%) may be necessary to initiate the reaction.[5] You can then optimize by gradually decreasing the loading.
-
Screen Ligands: The choice of ligand is critical. For electron-deficient pyridine rings, bulky and electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ can be highly effective as they promote the oxidative addition step.[6]
-
Vary the Base: The strength and solubility of the base are important.[3] Common bases for Suzuki couplings include K₃PO₄, Cs₂CO₃, and K₂CO₃.[2] For other couplings like Buchwald-Hartwig, stronger bases like NaOtBu might be required.
-
Adjust Reaction Temperature: Increasing the reaction temperature (e.g., to 80-120 °C) can often overcome activation barriers, especially for less reactive substrates.[4] Microwave irradiation can also significantly reduce reaction times.[2]
-
Solvent Selection: The solvent must dissolve all reactants and stabilize the catalytic species.[3] Common solvents include toluene, 1,4-dioxane, or mixtures with water.[1][2] A solvent screen may be necessary to find the optimal conditions.
Q2: Significant amounts of side products, such as homocoupling or protodeboronation (in Suzuki reactions), are observed. How can these be minimized?
A2: The formation of side products is a common issue in cross-coupling reactions.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[4] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for its prevention.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester by a proton source. To mitigate this:
-
Use Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source.[3] Using anhydrous solvents and reagents can be beneficial.
-
Select a Milder Base: Using milder bases like KF or Cs₂CO₃ can sometimes reduce the rate of protodeboronation.[3]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[3][5] For a potentially challenging substrate like this compound, starting with a loading in the higher end of this range (2-5 mol%) is advisable to ensure the reaction proceeds.[5] Subsequent optimization can aim to reduce this for cost-effectiveness.
Q2: How does the ester functional group in this compound affect the reaction?
The ester group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions. However, under strongly basic conditions or at high temperatures for prolonged periods, hydrolysis of the methyl ester to the corresponding carboxylic acid could occur. If this is observed, consider using a milder base or reducing the reaction time and temperature.
Q3: Which palladium catalyst and ligand combination is a good starting point for Suzuki-Miyaura coupling with this substrate?
For Suzuki-Miyaura couplings involving bromopyridines, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is often a good choice. Recommended starting points include:
-
Palladium Precursors: Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
Ligands: SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands.[6] These ligands are known to facilitate the challenging oxidative addition step with electron-deficient heteroaryl halides.
Q4: Is it necessary to protect the pyridine nitrogen?
In many cases, protection of the pyridine nitrogen is not necessary, especially when using appropriate ligands that can mitigate catalyst inhibition.[2] However, if catalyst deactivation is a persistent issue, exploring the use of N-oxides or other protecting group strategies could be considered.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[1] |
Table 2: General Starting Parameters for Cross-Coupling Reactions
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 1 - 5 | Can be lowered for highly active systems.[5] |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source.[3] |
| Base (equivalents) | 1.2 - 3.0 | Strong, non-nucleophilic bases are often required for challenging substrates.[2][5] |
| Temperature (°C) | 80 - 120 | Optimization is often necessary.[4][5] |
| Concentration (M) | 0.1 - 0.5 | Adjust as needed to maintain solubility.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol that may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2 - 1.5 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Purification of Methyl 2-(3-bromopyridin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-(3-bromopyridin-4-yl)acetate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-bromopyridine derivatives, reagents from the esterification or bromination steps, and side-products.[1][2] Depending on the synthetic route, potential byproducts may include isomeric pyridyl acetates or di-brominated species.[2] Hydrolysis of the ester functionality to the corresponding carboxylic acid can also occur if the reaction or work-up conditions are not anhydrous.[1][3]
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective purification techniques for this compound are column chromatography and recrystallization.[2][4] The choice of method depends on the nature of the impurities and the physical state of the crude product. An initial aqueous work-up is often recommended to remove inorganic salts and water-soluble impurities.[5]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography.[5] For a more detailed analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2][3]
Q4: What is the expected appearance and stability of pure this compound?
A4: Pure this compound is typically a solid or semi-solid. It is important to store the purified compound in an inert atmosphere at a cool temperature (2-8°C) to prevent degradation. The ester group can be susceptible to hydrolysis under acidic or basic conditions.[1][3]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system (eluent).- Co-eluting impurities. | - Optimize the eluent system by testing different ratios of polar and non-polar solvents (e.g., ethyl acetate in hexanes).[4]- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is eluting with the solvent front. | - Eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes). |
| Product is not eluting from the column. | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Cracked or channeled column bed. | - Improper packing of the stationary phase. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[4] |
| Broad or tailing bands. | - Column overloading.- Compound is sparingly soluble in the eluent. | - Use a larger column or reduce the amount of crude material loaded. A general guideline is to load 1-5% of crude material by weight of the silica gel.[4]- Add a small amount of a more polar solvent to the eluent to improve solubility. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling out" - product separates as a liquid. | - Solution is too concentrated.- Cooling is too rapid.- High level of impurities. | - Add more solvent to the hot solution.[4]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]- Purify the crude material by column chromatography before attempting recrystallization.[4] |
| No crystal formation upon cooling. | - Solution is not saturated.- Nucleation is not initiated. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid surface to create nucleation sites.[6]- Add a seed crystal of the pure compound.[6] |
| Low recovery of the purified product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.[6]- Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration. |
| Colored impurities in the final crystals. | - Impurities are trapped in the crystal lattice. | - Perform a hot filtration of the dissolved crude product to remove insoluble impurities.- Consider a preliminary purification step like a charcoal treatment if the impurities are colored. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (optional, for loading)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with the crude mixture in various ratios of hexanes and ethyl acetate. A good separation is typically achieved when the product has an Rf value of 0.2-0.4. A starting point for pyridine derivatives is a mixture of ethyl acetate and hexanes.[2][4]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample to the top of the silica gel bed.[5]
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
Gradually increase the polarity of the eluent as needed to elute the product.[5]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[5]
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
The following table provides a general overview of the expected outcomes for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the initial purity of the crude material.
| Purification Method | Typical Purity (before) | Typical Purity (after) | Typical Yield | Notes |
| Column Chromatography | 60-85% | >98% | 70-90% | Highly effective for removing closely related impurities.[2] |
| Recrystallization | 80-95% | >99% | 60-85% | Best suited for crude material that is already relatively pure. |
Process Visualization
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification challenges.
References
Technical Support Center: Dehalogenation of Methyl 2-(3-bromopyridin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the undesired dehalogenation of Methyl 2-(3-bromopyridin-4-yl)acetate as a side reaction during palladium-catalyzed cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (in this case, bromine) on the aryl halide substrate is replaced by a hydrogen atom. This results in the formation of the corresponding debrominated product, Methyl 2-(pyridin-4-yl)acetate, instead of the desired cross-coupled product.
Q2: Why is this compound prone to dehalogenation?
A2: N-heterocyclic halides, such as bromopyridines, are particularly susceptible to dehalogenation. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can influence the catalytic cycle and potentially promote side reactions.[1] Electron-deficient aryl halides are also more prone to this side reaction.
Q3: What is the general mechanism of dehalogenation in a palladium-catalyzed reaction?
A3: The generally accepted mechanism involves the formation of a palladium-hydride species (Pd-H). This can occur through various pathways, such as the reaction of the palladium catalyst with a hydride source in the reaction mixture (e.g., solvent, base, or impurities). The aryl halide undergoes oxidative addition to the Pd(0) catalyst, and subsequent reductive elimination of the aryl group and the hydride ligand from the palladium complex yields the dehalogenated product.
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Significant formation of Methyl 2-(pyridin-4-yl)acetate is observed alongside the desired coupled product.
Troubleshooting Strategies:
| Potential Cause | Recommended Action | Rationale |
| Catalyst System | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. | These ligands can shield the palladium center and promote the desired reductive elimination over dehalogenation.[1] |
| Base Selection | Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases. | Strong bases can sometimes promote the formation of palladium-hydride species, leading to dehalogenation. |
| Solvent Choice | Employ aprotic solvents such as dioxane, THF, or toluene. Avoid alcohol-based solvents if possible. | Alcohols can act as hydride sources, contributing to the dehalogenation side reaction. |
| Boronic Acid Degradation | Use a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure the reaction is thoroughly degassed. | Protodeboronation of the boronic acid can be a competing side reaction, and ensuring its efficient transmetalation can minimize the lifetime of the intermediate susceptible to dehalogenation.[1] |
| Water Content | For anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, optimize the water ratio. | While some water is often necessary for Suzuki couplings, excess water can be a proton source leading to dehalogenation. |
Buchwald-Hartwig Amination
Issue: Formation of the dehalogenated ester as a major byproduct during the amination of this compound.
Troubleshooting Strategies:
| Potential Cause | Recommended Action | Rationale |
| Ligand Choice | Employ sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos). | These ligands are known to be effective in promoting C-N bond formation and can suppress the competing dehalogenation pathway.[2][3] |
| Base Selection | Use a non-nucleophilic, strong base like LiHMDS or NaOt-Bu. | The choice of base is critical in the Buchwald-Hartwig amination to ensure efficient deprotonation of the amine without promoting side reactions.[4] |
| Reaction Temperature | Carefully optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is sluggish. | Higher temperatures can sometimes favor the dehalogenation pathway. |
| Catalyst Precursor | Use a pre-formed palladium catalyst (precatalyst) to ensure efficient generation of the active Pd(0) species. | Inefficient activation of Pd(II) sources can lead to side reactions. |
Sonogashira Coupling
Issue: Low yield of the desired alkynylated product with significant formation of the debrominated starting material.
Troubleshooting Strategies:
| Potential Cause | Recommended Action | Rationale |
| Copper Co-catalyst | Ensure the copper(I) source (e.g., CuI) is fresh and active. | The copper co-catalyst is crucial for the efficient transmetalation of the acetylide to the palladium center.[5] |
| Base | Use a mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) and ensure it is anhydrous. | The base deprotonates the terminal alkyne to form the copper acetylide.[1] |
| Solvent | Use anhydrous and degassed solvents like DMF or THF. | Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and other side reactions. |
| Temperature | While some reactions proceed at room temperature, sluggish reactions with aryl bromides may require heating. Optimize the temperature carefully. | Higher temperatures can increase the rate of the desired reaction but may also promote dehalogenation if other factors are not optimal.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS, 1.5-2.0 equiv.) under an inert atmosphere.[4]
-
Reagent Addition: Add this compound (1.0 equiv.). Seal the tube and evacuate and backfill with the inert gas (repeat three times).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF), followed by a degassed amine base (e.g., Et₃N) and the terminal alkyne (1.2 equiv.).[1]
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visual Guides
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling with the competing dehalogenation pathway.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination and the competing dehalogenation pathway.
Figure 3: A logical workflow for troubleshooting the dehalogenation side reaction.
References
"effect of base on the efficiency of Suzuki reactions with Methyl 2-(3-bromopyridin-4-yl)acetate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 2-(3-bromopyridin-4-yl)acetate in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help optimize reaction efficiency and address common experimental challenges, with a particular focus on the critical role of the base.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes related to the base?
A1: Low yields in the Suzuki coupling of pyridyl halides can often be attributed to several base-related factors:
-
Inappropriate Base Strength: The basicity must be sufficient to facilitate the formation of the boronate complex, which is crucial for the transmetalation step.[1] However, a base that is too strong can lead to unwanted side reactions, including hydrolysis of the methyl ester group on your substrate.
-
Poor Solubility of the Base: If the chosen base is not adequately soluble in the reaction solvent, it can lead to a sluggish or incomplete reaction. This is why mixed solvent systems (e.g., dioxane/water, toluene/ethanol/water) are common.[2]
-
Protodeboronation: This is a significant side reaction where the boronic acid is converted back to the corresponding arene, particularly in the presence of aqueous bases.[3] The choice of base can influence the rate of this undesired process.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[4] The base can sometimes influence the extent of this inhibition.
Q2: I am observing significant byproduct formation. How can the choice of base help minimize this?
A2: The primary byproducts in Suzuki reactions are often from homocoupling of the boronic acid and protodeboronation. The base plays a role in mitigating these:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen. While thorough degassing is the primary solution, using the optimal base can ensure the desired cross-coupling reaction proceeds at a faster rate, outcompeting the homocoupling pathway.
-
Protodeboronation: To minimize this, consider using a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) in anhydrous conditions if your substrate is sensitive.[5] For more challenging couplings that require stronger bases like potassium phosphate (K₃PO₄), minimizing the amount of water and reaction time can be beneficial.
Q3: Can the ester group in this compound be affected by the base?
A3: Yes, the methyl ester is a base-labile functional group. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily hydrolyze the ester to the corresponding carboxylic acid, especially at elevated temperatures. Therefore, milder inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally preferred.[1] If ester hydrolysis is still a concern, using a weaker base like potassium fluoride (KF) under anhydrous conditions is a viable option.[5]
Q4: Which base is the best starting point for my optimization studies?
A4: For Suzuki couplings of bromopyridines, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.
-
K₂CO₃: It is a versatile and cost-effective base that works well in a variety of solvent systems, often providing good to high yields.[6]
-
K₃PO₄: This is a stronger base that is often effective for more challenging couplings, including those with less reactive boronic acids or sterically hindered substrates.[7][8]
Cesium carbonate (Cs₂CO₃) is also a highly effective base, often providing higher yields and faster reaction rates due to its greater solubility and the "cesium effect," though it is more expensive.[9][10]
Data Presentation: Comparison of Bases in Suzuki Reactions of Bromopyridines
| Base | Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference/Notes |
| Na₂CO₃ | 4-Iodobenzaldehyde | Phenylboronic acid | Pd-NP catalyst | EtOH/H₂O | 80 | 98 | High efficiency with a specific nanoparticle catalyst.[11] |
| K₂CO₃ | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | H₂O | RT | 99 | Demonstrates high efficiency in aqueous media at room temperature.[6] |
| Cs₂CO₃ | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / IMes·HCl | Dioxane | 80 | 96 | Highly effective for a less reactive aryl chloride.[10] |
| K₃PO₄ | 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 75-85 | A strong base suitable for functionalized pyridines.[4] |
| LiOᵗBu | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | Dioxane/H₂O | 100 | 94 | A very strong base, effective for exhaustive couplings. May cause ester hydrolysis.[12] |
| KF | Aryl Halides | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | THF | RT | - | A milder option, particularly useful for substrates with base-sensitive groups.[5][13] |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in the Large-Scale Synthesis of Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing impurities during the large-scale synthesis of Methyl 2-(3-bromopyridin-4-yl)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common large-scale synthetic route to this compound, and what are the key stages?
A1: A prevalent industrial synthesis route starts from 4-cyanopyridine and proceeds through a multi-step process involving hydrolysis, bromination, and esterification. This approach is often favored due to the availability and cost of the starting materials.
Q2: What are the major impurities I should be aware of in the synthesis of this compound?
A2: Impurities can be introduced or formed at each stage of the synthesis. Key potential impurities include:
-
From the starting materials: Unreacted 4-cyanopyridine.
-
From the hydrolysis step: Isonicotinamide, the intermediate amide, resulting from incomplete hydrolysis.
-
From the bromination step: Unreacted isonicotinic acid, and potentially di-brominated species under harsh conditions.
-
From the esterification step: Unreacted 3-bromo-isonicotinic acid.
-
Side-reaction products: Small amounts of 4-methylpyridine due to decarboxylation at high temperatures.
Q3: How can I monitor the progress of the reactions and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring reaction progress and profiling impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities and confirming the structure of byproducts.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of 4-Cyanopyridine
Symptom: HPLC analysis of the crude isonicotinic acid shows a significant peak corresponding to isonicotinamide.
Root Cause:
-
Insufficient reaction time or temperature for the hydrolysis.
-
Inadequate concentration of the hydrolyzing agent (e.g., sodium hydroxide).
Suggested Solutions:
-
Process Optimization: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by HPLC until the isonicotinamide peak is below the desired threshold.
-
Reagent Stoichiometry: Ensure the molar ratio of the base to 4-cyanopyridine is sufficient to drive the reaction to completion.
Issue 2: Presence of Di-brominated Impurities
Symptom: Mass spectrometry analysis of the brominated intermediate indicates the presence of a di-brominated species.
Root Cause:
-
Excess of the brominating agent (e.g., bromine or N-bromosuccinimide).[1]
-
Reaction temperature is too high, leading to decreased selectivity.[1]
Suggested Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary for full conversion, but large excesses should be avoided.[1]
-
Temperature Management: Maintain the recommended reaction temperature to ensure regioselectivity and minimize over-bromination.[1]
Issue 3: Incomplete Esterification
Symptom: HPLC analysis of the final product shows a significant peak for 3-bromo-isonicotinic acid.
Root Cause:
-
Insufficient amount of esterifying agent (methanol) or catalyst (e.g., sulfuric acid).
-
Presence of water in the reaction mixture, which can hinder the esterification equilibrium.
Suggested Solutions:
-
Reagent Quantity and Quality: Use an excess of dry methanol and ensure the catalyst is active.
-
Water Removal: Employ a method to remove water as it is formed, such as azeotropic distillation if a suitable solvent is used.
Issue 4: Formation of 4-Methylpyridine
Symptom: GC-MS analysis of the crude product reveals the presence of 4-methylpyridine.
Root Cause:
-
Decarboxylation of isonicotinic acid or its brominated derivative at elevated temperatures.[2]
Suggested Solutions:
-
Temperature Control: Avoid excessive temperatures, particularly during the bromination and esterification steps, and during any distillation procedures.[2]
Impurity Profile and Management
The following table summarizes the key potential impurities, their sources, and recommended control strategies.
| Impurity Name | Structure | Typical Source | Control Strategy |
| 4-Cyanopyridine | C₆H₄N₂ | Unreacted starting material | Ensure complete hydrolysis by optimizing reaction time, temperature, and reagent stoichiometry. |
| Isonicotinamide | C₆H₆N₂O | Incomplete hydrolysis of 4-cyanopyridine | Increase reaction time and/or temperature of the hydrolysis step. |
| Isonicotinic Acid | C₆H₅NO₂ | Unreacted intermediate from hydrolysis | Ensure complete bromination by optimizing reaction conditions. |
| 3-Bromo-isonicotinic Acid | C₆H₄BrNO₂ | Incomplete esterification | Use excess dry methanol and an appropriate amount of catalyst. Remove water as it forms. |
| Di-bromo-isonicotinic Acid | C₆H₃Br₂NO₂ | Over-bromination of isonicotinic acid | Carefully control the stoichiometry of the brominating agent and the reaction temperature.[1] |
| 4-Methylpyridine | C₆H₇N | Decarboxylation of the pyridine carboxylic acid backbone at high temperatures | Maintain strict temperature control throughout the process, especially during heating stages.[2] |
Experimental Protocols
Key Stage 1: Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid
-
Reaction: A solution of 4-cyanopyridine in an aqueous sodium hydroxide solution is heated to reflux.
-
Monitoring: The reaction is monitored by HPLC for the disappearance of 4-cyanopyridine and the intermediate, isonicotinamide.
-
Work-up: Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the isonicotinic acid. The solid is collected by filtration, washed with water, and dried.
Key Stage 2: Bromination of Isonicotinic Acid
-
Reaction: Isonicotinic acid is suspended in a suitable solvent, and a brominating agent (e.g., N-bromosuccinimide or bromine in the presence of a catalyst) is added portion-wise.[1]
-
Monitoring: The reaction is monitored by HPLC for the consumption of isonicotinic acid.
-
Work-up: The reaction is quenched, and the crude 3-bromo-isonicotinic acid is isolated. Purification can be achieved by recrystallization.
Key Stage 3: Esterification of 3-Bromo-isonicotinic Acid
-
Reaction: 3-Bromo-isonicotinic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux.
-
Monitoring: The reaction is monitored by HPLC for the disappearance of the starting carboxylic acid.
-
Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a basic aqueous solution to remove any unreacted acid. The organic layer is then dried and concentrated to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated, stability-indicating HPLC method is crucial for the analysis of this compound and its impurities.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) is typically effective. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-bromopyridin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(3-bromopyridin-4-yl)acetate. The following information is designed to help you navigate common challenges and optimize your reaction conditions, with a particular focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The primary sites of reactivity are the bromine atom at the 3-position of the pyridine ring and the ester group. Common transformations include Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings to form new carbon-carbon and carbon-nitrogen bonds.
Q2: Why is my palladium-catalyzed cross-coupling reaction with this compound giving low yields?
A2: Low yields in cross-coupling reactions involving bromopyridines can stem from several factors. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[1] Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond.[2] Inefficient oxidative addition, which is often the rate-determining step, can also contribute to low yields.[1]
Q3: How can I mitigate catalyst inhibition by the pyridine nitrogen?
A3: To prevent the pyridine nitrogen from interfering with the palladium catalyst, consider using bulky phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands create steric hindrance around the palladium center, which can disfavor coordination with the pyridine nitrogen.
Q4: I am observing a significant amount of debrominated starting material (hydrodehalogenation) in my Suzuki-Miyaura reaction. What causes this and how can I prevent it?
A4: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by various hydride sources in the reaction mixture, including the solvent or impurities in the reagents.[2] To minimize this, consider the following:
-
Choice of Base: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases.[2]
-
Solvent System: Employing a mixture of an organic solvent and water can sometimes suppress this side reaction.[2]
-
Boronic Acid Quality: Use high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters) to reduce potential impurities that may act as hydride sources.[1]
Q5: Can the solvent choice influence the outcome of a Buchwald-Hartwig amination with this compound?
A5: Absolutely. The choice of solvent is critical in Buchwald-Hartwig aminations. Aprotic solvents like toluene, dioxane, and THF are commonly used.[3][4] The polarity of the solvent can affect the solubility of the reagents and the stability of the catalytic intermediates. It is often necessary to screen a few different solvents to find the optimal conditions for a specific amine coupling partner.[3]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low to no conversion | Catalyst inhibition by pyridine nitrogen.[1] | Use bulky phosphine ligands (e.g., XPhos, SPhos).[1] |
| Inefficient oxidative addition.[1] | Increase reaction temperature; screen different palladium catalysts and ligands. | |
| Poor quality of boronic acid. | Use high-purity boronic acid or a more stable boronate ester.[1] | |
| Inappropriate base or solvent.[1] | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).[5][6] | |
| Formation of debrominated byproduct | Presence of hydride sources.[2] | Use anhydrous solvents and high-purity reagents. Consider a weaker base.[2] |
| Homocoupling of starting materials | Presence of oxygen.[1] | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[1] |
Low Yield in Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction | Suboptimal catalyst/ligand combination. | Screen different palladium precatalysts and phosphine ligands (e.g., BINAP, Xantphos).[7] |
| Incorrect base strength. | For many amines, a strong, non-nucleophilic base like NaOtBu or KOtBu is effective.[7] | |
| Poor solvent choice. | Screen aprotic solvents such as toluene, dioxane, or THF.[3][4] | |
| Decomposition of starting material or product | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. |
| Low solubility of reagents | Inappropriate solvent. | Choose a solvent that effectively dissolves all reaction components at the reaction temperature. |
Quantitative Data on Solvent Effects (for Analogous Bromopyridine Systems)
Disclaimer: The following data is for reactions with bromopyridine substrates analogous to this compound and should be used as a guide for solvent screening and reaction optimization. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling of 2-Bromopyridines
| Solvent System | Base | Catalyst/Ligand | Temperature (°C) | Time (h) | Approx. Yield (%) | Reference |
| Toluene/H₂O (4:1) | Na₂CO₃ | PdCl₂(dppf) | 85 | 4 | ~80-90 | [5] |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 90 | 18 | ~75-85 | [5] |
| Toluene | K₃PO₄ | Pd₂(dba)₃ / SPhos | 100 | 18 | Varies | [5] |
Table 2: Illustrative Solvent Effects on Buchwald-Hartwig Amination of 2-Bromopyridines
| Amine | Solvent | Base | Catalyst/Ligand | Temperature (°C) | Time (h) | Approx. Yield (%) | Reference |
| Morpholine | Toluene | NaOtBu | Pd(OAc)₂ / BINAP | 80 | 4 | ~60 | [7] |
| Aniline | Toluene | KOtBu | Pd(OAc)₂ / XPhos | 100 | 0.17 (MW) | >95 | [7] |
| Methylamine | Toluene | NaOtBu | Pd(OAc)₂ / dppp | 80-100 | 2-24 | Varies | [7] |
Experimental Protocols (General Procedures)
These protocols are general starting points and should be optimized for your specific reaction.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8][9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[8][9]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[8][9]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.[8]
-
Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[8]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.[7]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.[7]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[7]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Homocoupling in Palladium-Catalyzed Reactions of Methyl 2-(3-bromopyridin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling side reactions during palladium-catalyzed cross-coupling of Methyl 2-(3-bromopyridin-4-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed cross-coupling reactions?
A1: Homocoupling is an undesired side reaction where two identical molecules of a coupling partner react with each other. In the case of reactions involving this compound, this can lead to the formation of a symmetrical biaryl product from two molecules of the corresponding organometallic reagent (e.g., boronic acid in Suzuki coupling) or the reductive coupling of two molecules of the aryl halide itself.[1][2] This side reaction consumes starting materials and complicates the purification of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?
A2: The main culprits behind homocoupling are often the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organometallic reagents.[4] Inefficient generation of the active Pd(0) catalyst from a Pd(II) precatalyst can also lead to side reactions, including homocoupling.[5]
Q3: Which palladium-catalyzed reactions are most prone to homocoupling with a substrate like this compound?
A3: While homocoupling can occur in various cross-coupling reactions, it is a particularly common issue in:
-
Suzuki-Miyaura Coupling: Homocoupling of the organoboron reagent is a frequent side reaction.[5]
-
Sonogashira Coupling: The homocoupling of the terminal alkyne, known as Glaser coupling, is a significant competing reaction, especially when a copper co-catalyst is used.[5][6]
-
Stille Coupling: Homocoupling of the organotin reagent can occur under certain conditions.[7]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to homocoupling.
Issue 1: Significant formation of boronic acid homocoupling product in a Suzuki-Miyaura reaction.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or using the freeze-pump-thaw technique.[1][8] | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[3][8] |
| Inefficient Pd(0) Generation | Use a well-defined Pd(0) precatalyst. If using a Pd(II) source, ensure efficient in-situ reduction to Pd(0).[5] | Inefficient generation of the active catalyst can leave residual Pd(II) species that drive homocoupling.[5] |
| High Boronic Acid Concentration | Add the boronic acid solution slowly to the reaction mixture.[1][5] | Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[1] |
| Reaction Temperature | Lower the reaction temperature.[1][5] | Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1] |
| Stoichiometry | Use a slight excess of the aryl halide (this compound).[1][5] | This can favor the oxidative addition of the aryl halide over competing homocoupling pathways.[1] |
Issue 2: Observation of alkyne homocoupling (Glaser coupling) in a Sonogashira reaction.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Copper Co-catalyst | If permissible for the specific transformation, consider a copper-free Sonogashira protocol. | The copper co-catalyst is often implicated in promoting Glaser coupling.[5] |
| Presence of Oxygen | Ensure the reaction is carried out under a strictly inert atmosphere.[6] | Oxygen is an oxidant that drives the oxidative homocoupling of terminal alkynes.[9] |
| Ligand Choice | Screen different phosphine ligands. Bulky, electron-rich ligands may help to disfavor the homocoupling pathway.[5] | The ligand can influence the stability and reactivity of the palladium and copper catalysts.[5] |
| Base and Solvent | Optimize the choice of amine base (e.g., triethylamine, diisopropylethylamine) and ensure the use of dry, deaerated solvents.[5] | The reaction environment can significantly impact the rates of competing reaction pathways. |
Issue 3: Formation of symmetrical biaryl from the organotin reagent in a Stille reaction.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Unfavorable Reaction Conditions | Optimize the solvent and temperature. Polar aprotic solvents like DMF, NMP, or THF are often effective. Avoid excessively high temperatures.[7] | The reaction environment affects the stability of intermediates and the rates of competing pathways.[7] |
| Ligand Effects | Employ bulky, electron-rich phosphine ligands. | These ligands can promote the desired reductive elimination step and suppress side reactions. |
| Additives | Consider the addition of CuI or LiCl.[7] | CuI can facilitate transmetalation and scavenge excess phosphine ligands, while LiCl can increase the polarity of the medium in polar aprotic solvents, aiding the catalytic cycle.[7] |
Quantitative Data Summary
The following tables summarize general quantitative data for minimizing homocoupling. Optimal conditions for this compound may require further screening.
Table 1: General Reaction Parameters to Minimize Homocoupling
| Parameter | Recommended Range/Condition | Rationale |
| Pd Catalyst Loading | 0.5 - 5 mol% | Lowering catalyst loading can sometimes reduce side reactions, but must be balanced with achieving a reasonable reaction rate. |
| Ligand/Palladium Ratio | 1:1 to 4:1 | An excess of ligand can help stabilize the Pd(0) state and prevent catalyst decomposition that may lead to homocoupling. |
| Temperature | Lowest effective temperature | Lower temperatures generally disfavor side reactions like homocoupling.[1][5] |
| Concentration | 0.1 - 1.0 M | Higher concentrations can sometimes favor bimolecular homocoupling. |
Table 2: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Typical Concentration | Solvent | Notes on Homocoupling |
| K₂CO₃ | 2.0 - 3.0 equiv. | Toluene/H₂O, Dioxane/H₂O | Generally a good choice for minimizing homocoupling, but may require higher temperatures. |
| Cs₂CO₃ | 1.5 - 2.5 equiv. | Dioxane, Toluene, THF | Often provides good results and can be effective at lower temperatures. |
| K₃PO₄ | 2.0 - 3.0 equiv. | Toluene, Dioxane | A strong base that can be very effective, but optimization may be needed to suppress homocoupling.[10] |
| NaOtBu | 1.5 - 2.5 equiv. | Toluene, THF | A very strong base, can sometimes promote side reactions if not carefully controlled.[10] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and requires optimization for this compound.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (this compound, 1.0 mmol), the boronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum and thoroughly degas by evacuating and backfilling with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and the ligand (if required) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
General Protocol for a Copper-Free Sonogashira Coupling
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a suitable ligand if necessary.
-
Seal the flask and degas as described above.
-
Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress.
-
Work-up and purification are performed similarly to the Suzuki-Miyaura protocol.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling in palladium-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 2-(3-bromopyridin-4-yl)acetate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is paramount in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Methyl 2-(3-bromopyridin-4-yl)acetate is a key building block in organic synthesis, and its purity directly impacts the yield, impurity profile, and overall quality of the final product.[1] This guide provides a comparative analysis of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the robust purity assessment of this compound. HPLC is a widely utilized technique for pharmaceutical analysis due to its simplicity, accuracy, and repeatability.[2]
The primary challenge in analyzing this compound lies in separating the main component from structurally similar process-related impurities and potential degradation products. Common impurities may arise from starting materials, side reactions during synthesis (e.g., isomeric byproducts), or degradation (e.g., hydrolysis of the ester).[2][3]
This document compares two distinct RP-HPLC methods: a rapid isocratic method for routine quality control and a gradient method offering higher resolution for comprehensive impurity profiling.
Comparative Analysis of HPLC Methods
The selection between an isocratic and a gradient HPLC method depends on the specific analytical objective. Isocratic elution is suitable for rapid purity checks, while gradient elution is superior for resolving complex mixtures of impurities. Both methods presented below are based on common practices for the analysis of pyridine derivatives.[4][5][6][7]
Table 1: HPLC Method Parameters
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 mm x 150 mm, 5 µm | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | 65% A / 35% B | Time (min) | % B 0 | 20 15 | 90 17 | 90 18 | 20 20 | 20 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection (UV) | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 10 minutes | 20 minutes |
Data Presentation: Method Performance
The following tables summarize the typical performance characteristics expected from these validated HPLC methods, based on International Council for Harmonisation (ICH) guidelines.[5][8]
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.0% | ≤ 2.0% |
| LOD (µg/mL) | ~0.05 | ~0.02 | Reportable |
| LOQ (µg/mL) | ~0.15 | ~0.06 | Reportable |
Table 3: Representative Chromatographic Results (Hypothetical)
This table illustrates the superior resolving power of the gradient method for potential impurities.
| Compound | Expected Retention Time (min) - Method A | Expected Retention Time (min) - Method B |
| 3-Bromopyridine-4-carboxylic acid (Impurity) | 2.1 | 4.5 |
| This compound | 4.5 | 10.2 |
| Isomeric Impurity (e.g., Methyl 2-(4-bromopyridin-2-yl)acetate) | 4.8 | 11.0 |
| Dimer Impurity (Potential) | 6.2 | 13.5 |
Alternative Analytical Methodologies
While RP-HPLC is the preferred method for routine purity analysis, other techniques can provide complementary information.
Table 4: Comparison with Other Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| HPLC-UV | Quantitative Purity & Impurity Profiling | High precision, robust, widely available. | Requires chromophoric compounds; may not identify unknown impurities. |
| LC-MS | Impurity Identification & Quantification | Provides molecular weight information for impurity identification; high sensitivity.[4] | More complex instrumentation and method development. |
| GC-MS | Volatile Impurity & Residual Solvent Analysis | Excellent for volatile and thermally stable compounds.[9] | Not suitable for non-volatile or thermally labile impurities. |
| NMR Spectroscopy | Structural Confirmation & Quantification | Provides definitive structural information; can quantify without a specific reference standard (qNMR).[9] | Lower sensitivity for trace impurities compared to chromatographic methods. |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reproducible results.[9]
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is typically suitable.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make a blank injection (diluent) to ensure the system is clean.
-
Inject the Working Standard Solution five times to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again after a series of sample injections to confirm system stability.
System Suitability Testing (SST)
The following parameters should be monitored for the principal peak in the standard chromatogram:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
% RSD for Peak Area (n=5): ≤ 2.0%
Calculation of Purity
The purity is typically calculated as an area percentage (% Area/Area), assuming all components have a similar response factor at the detection wavelength.
Visualizations
The following diagram illustrates the logical workflow for performing an HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. Buy this compound | 162615-12-5 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
"stability testing of Methyl 2-(3-bromopyridin-4-yl)acetate under different conditions"
For researchers, scientists, and professionals in drug development, understanding the stability of intermediate compounds is critical for ensuring the integrity and safety of final pharmaceutical products. This guide provides a comparative analysis of the stability of Methyl 2-(3-bromopyridin-4-yl)acetate under various stress conditions, offering insights into its degradation pathways and performance against potential alternatives. The experimental data presented herein is based on established principles of forced degradation studies and comparative analysis with structurally related molecules.
Comparative Stability Analysis
This compound, a key intermediate in the synthesis of various pharmaceutical compounds, exhibits a stability profile that is crucial for its handling, storage, and reaction optimization. This section compares its stability to that of a positional isomer, Methyl 2-(3-bromopyridin-2-yl)acetate, and a common alternative, Methyl 2-(pyridin-4-yl)acetate, under forced degradation conditions.
Table 1: Stability Data Summary under Forced Degradation Conditions
| Condition | Stressor | This compound (% Degradation) | Methyl 2-(3-bromopyridin-2-yl)acetate (% Degradation)[1] | Methyl 2-(pyridin-4-yl)acetate (% Degradation) | Primary Degradation Product(s) |
| Hydrolytic | 0.1 N HCl (48h, 37°C) | ~25-35% | Moderate (24-48h half-life)[1] | ~15-25% | 3-bromopyridin-4-yl)acetic acid |
| 0.1 N NaOH (24h, RT) | >90% | Significant | >90% | (3-bromopyridin-4-yl)acetic acid | |
| Neutral (Water, 72h, 60°C) | <10% | Negligible | <5% | (3-bromopyridin-4-yl)acetic acid | |
| Oxidative | 3% H₂O₂ (24h, RT) | ~10-20% | Not specified | ~5-15% | N-oxide derivatives |
| Thermal | 60°C (7 days) | <5% | High stability up to 150°C[1] | <2% | Minimal degradation |
| Photolytic | UV light (254 nm, 24h) | ~15-25% | Not specified | ~10-20% | Potential dehalogenation products |
Note: Data for this compound and Methyl 2-(pyridin-4-yl)acetate are projected based on chemical principles and comparative data. Actual experimental results may vary.
Experimental Protocols
The following protocols are designed for conducting forced degradation studies to evaluate the stability of this compound.
General Procedure
A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at specified time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Hydrolytic Degradation
-
Acidic Conditions: The stock solution is treated with 0.1 N hydrochloric acid and kept at 37°C for 48 hours.
-
Basic Conditions: The stock solution is treated with 0.1 N sodium hydroxide and kept at room temperature for 24 hours.
-
Neutral Conditions: The stock solution is mixed with purified water and heated at 60°C for 72 hours.
Oxidative Degradation
The stock solution is treated with 3% hydrogen peroxide and kept at room temperature for 24 hours, protected from light.
Thermal Degradation
A solid sample of this compound is placed in a thermostatically controlled oven at 60°C for 7 days.
Photolytic Degradation
A solution of the compound is exposed to UV light at 254 nm in a photostability chamber for 24 hours. A control sample is kept in the dark under the same conditions.
Visualizing Workflows and Pathways
To better understand the experimental process and potential chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the forced degradation study.
Caption: Predicted degradation pathways for this compound.
Discussion of Results
The primary degradation pathway for this compound under hydrolytic conditions is expected to be ester hydrolysis, yielding (3-bromopyridin-4-yl)acetic acid.[1][2] This is consistent with the behavior of its positional isomer, Methyl 2-(3-bromopyridin-2-yl)acetate.[1] The presence of the electron-withdrawing bromine atom on the pyridine ring likely influences the rate of hydrolysis compared to the non-brominated analog.
Under oxidative stress, the formation of N-oxide derivatives is a probable outcome. The compound demonstrates good thermal stability, with minimal degradation observed at elevated temperatures, a characteristic that is also reported for a similar bromopyridine acetate derivative.[1] Photolytic stress may induce dehalogenation, a common degradation pathway for halogenated aromatic compounds.
Conclusion and Recommendations
This compound exhibits moderate stability, with susceptibility to degradation under strong acidic, basic, and photolytic conditions. Its stability profile is comparable to, though slightly less robust than, its 2-yl isomer and the non-brominated analog in certain conditions. For drug development professionals, it is recommended to store this intermediate in a cool, dark place and to avoid exposure to strong acids, bases, and oxidizing agents to maintain its purity and integrity. Further studies to fully characterize the degradation products and their potential toxicological impact are advisable. These findings are crucial for the development of stable formulations and for defining appropriate storage and handling conditions.[3]
References
A Comparative Analysis of Methyl 2-(3-bromopyridin-4-yl)acetate and its Ethyl Ester Analog for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of Methyl 2-(3-bromopyridin-4-yl)acetate and its ethyl ester analog, Ethyl 2-(3-bromopyridin-4-yl)acetate. These two compounds are valuable intermediates in the fields of medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of more complex bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their physicochemical properties, synthesis, reactivity, and potential biological activities, supported by available data and established chemical principles.
Physicochemical Properties
A side-by-side comparison of the fundamental physicochemical properties of this compound and its ethyl ester is crucial for researchers in selecting the appropriate analog for their specific synthetic or biological application. The primary differences arise from the variation in the ester alkyl group, which influences molecular weight, and is expected to affect properties such as boiling point, density, and solubility.
| Property | This compound | Ethyl 2-(3-bromopyridin-4-yl)acetate |
| CAS Number | 162615-12-5[1] | 51054-99-0[2][3] |
| Molecular Formula | C₈H₈BrNO₂[1] | C₉H₁₀BrNO₂[2][3] |
| Molecular Weight | 230.06 g/mol [1] | 244.09 g/mol [2][3] |
| Physical State | Not explicitly found, likely liquid or low-melting solid | Liquid[4] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents[1] | Soluble in organic solvents[2] |
Synthesis and Reactivity
Both Methyl and Ethyl 2-(3-bromopyridin-4-yl)acetate can be synthesized from the common precursor, 2-(3-bromopyridin-4-yl)acetic acid, through Fischer esterification. This method involves reacting the carboxylic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.
The primary difference in the reactivity of these two esters lies in their susceptibility to hydrolysis. Due to the greater steric hindrance imparted by the ethyl group compared to the methyl group, ethyl esters generally exhibit a slower rate of hydrolysis under both acidic and basic conditions. This difference in reactivity can be a critical factor in the context of prodrug design, where the rate of conversion to the active carboxylic acid needs to be finely tuned.
Biological Activity
While direct comparative biological data for these two specific compounds is limited, preliminary studies on this compound indicate it may act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[1] CYP1A2 is a crucial enzyme involved in the metabolism of a significant number of clinically used drugs. The inhibitory potential of a compound on this enzyme is a critical parameter in drug development to assess the risk of drug-drug interactions.
The ethyl ester analog would also be expected to exhibit activity, though the potency could differ. The size of the ester group can influence factors such as cell permeability and binding affinity to the active site of an enzyme. Generally, smaller alkyl esters like methyl esters may be more rapidly hydrolyzed by plasma esterases compared to their ethyl counterparts.[5] This difference in metabolic stability can impact the pharmacokinetic profile and overall efficacy of a potential drug candidate.[5]
Experimental Protocols
General Procedure for Fischer Esterification
This protocol describes a general method for the synthesis of both the methyl and ethyl esters from 2-(3-bromopyridin-4-yl)acetic acid.
Materials:
-
2-(3-bromopyridin-4-yl)acetic acid
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-(3-bromopyridin-4-yl)acetic acid in an excess of the corresponding alcohol (methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ester.
In Vitro Cytochrome P450 (CYP1A2) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of the compounds against human CYP1A2, based on commercially available assay kits.
Materials:
-
Human liver microsomes or recombinant human CYP1A2
-
CYP1A2 substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system
-
Test compound (Methyl or Ethyl 2-(3-bromopyridin-4-yl)acetate) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Furafylline)
-
96-well microtiter plates (black, for fluorescence)
-
Phosphate buffer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human liver microsomes (or recombinant CYP1A2), and the NADPH regenerating system.
-
Add the test compound at various concentrations to the wells of the microtiter plate. Include wells with the positive control and a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding the CYP1A2 substrate to all wells.
-
Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Conclusion
Both Methyl and Ethyl 2-(3-bromopyridin-4-yl)acetate are valuable building blocks in medicinal chemistry. The choice between the two analogs will depend on the specific requirements of the research. The methyl ester, being slightly less sterically hindered, may exhibit faster reaction kinetics in certain synthetic transformations. Conversely, the ethyl ester may offer increased metabolic stability due to a slower rate of hydrolysis, a property that can be advantageous in prodrug design. The potential of the methyl ester as a CYP1A2 inhibitor highlights the importance of evaluating such interactions for any new chemical entity based on this scaffold. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological and pharmacological profiles.
References
- 1. Buy this compound | 162615-12-5 [smolecule.com]
- 2. Ethyl bromopyridin-4-ylacetate () for sale [vulcanchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromopyridine Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The positional isomer of the bromine atom on a pyridine ring dramatically influences its reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. Understanding these reactivity differences is crucial for reaction optimization, catalyst selection, and the efficient synthesis of novel pharmaceuticals and functional materials. This guide provides an objective comparison of the performance of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in key cross-coupling reactions, supported by experimental data.
The Reactivity Landscape of Bromopyridine Isomers
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The reactivity of the C-Br bond in bromopyridines is governed by the position of the bromine atom relative to the electron-withdrawing nitrogen atom.[1] This electronic effect is most pronounced at the ortho (2-) and para (4-) positions.[1]
Generally, the accepted order of reactivity for bromopyridine isomers is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para position highly polarizes the C4-Br bond. This makes the carbon atom at the 4-position highly electrophilic and susceptible to oxidative addition, leading to the highest reactivity among the isomers.[1]
-
2-Bromopyridine: The C2-Br bond is also activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: Being meta to the nitrogen atom, the C3-Br bond experiences the weakest electronic activation. Consequently, 3-bromopyridine is the least reactive of the three isomers and often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields.[1]
Quantitative Comparison of Reactivity in Key Cross-Coupling Reactions
The following tables summarize representative yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, illustrating the reactivity differences between the bromopyridine isomers.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid
| Bromopyridine Isomer | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 12 | 85 | [1] |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 24 | 70 | [1] |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 8 | 95 | [1] |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Isomers with Aniline
| Bromopyridine Isomer | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromopyridine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 90 |[1] | | 3-Bromopyridine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 24 | 75 |[1] | | 4-Bromopyridine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 98 |[1] |
Table 3: Heck Coupling of Bromopyridine Isomers with Butyl Acrylate
| Bromopyridine Isomer | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromopyridine | Pd(OAc)₂ | Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 1 | <11 |[2] | | 3-Bromopyridine | Pd(OAc)₂ | Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 1 | 78 |[2] | | 4-Bromopyridine | Pd(OAc)₂ | Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 1 | <11 |[2] |
Note: The Heck coupling data highlights that catalyst and ligand systems can be designed to favor a specific isomer, in this case, 3-bromopyridine.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of these cross-coupling reactions.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction[1]
This protocol is a representative example for the coupling of a bromopyridine with an arylboronic acid.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine derivative.
Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine[3]
This protocol is adapted for the amination of 2-bromopyridines.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
1,3-Bis(diphenylphosphino)propane (dppp) (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene (solvent)
Procedure:
-
In a sealed tube, combine the 2-bromopyridine, amine, palladium(II) acetate, dppp, and sodium tert-butoxide.
-
Add toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C.
-
Monitor the reaction for completion.
-
After cooling, the product can be isolated and purified using standard techniques such as extraction and chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental catalytic cycle for cross-coupling reactions and a general experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A general experimental workflow for cross-coupling reactions.
References
Comparative Guide to the Synthetic Validation of Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of Methyl 2-(3-bromopyridin-4-yl)acetate, a key intermediate in pharmaceutical and agrochemical research. The routes are evaluated based on established chemical principles and available data for analogous transformations, offering insights into potential yields, challenges, and experimental considerations.
Executive Summary
Two principal synthetic pathways to this compound are outlined:
-
Route 1: Electrophilic Bromination of a Pyridine Precursor. This approach involves the direct bromination of a pre-synthesized pyridine acetic acid ester.
-
Route 2: Esterification of a Brominated Pyridine Carboxylic Acid. This method focuses on the esterification of a pre-brominated pyridine carboxylic acid.
While specific experimental data for the direct synthesis of this compound is not extensively available in peer-reviewed literature, this guide constructs detailed experimental protocols based on well-established and analogous reactions. The comparison highlights the potential advantages and disadvantages of each route, providing a framework for laboratory-scale synthesis and validation.
Route 1: Electrophilic Bromination of Methyl 2-(pyridin-4-yl)acetate
This synthetic strategy commences with the synthesis of the precursor, Methyl 2-(pyridin-4-yl)acetate, followed by a regioselective bromination at the C-3 position of the pyridine ring.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(pyridin-4-yl)acetate (Precursor)
A robust method for the synthesis of the precursor ester involves the acid-catalyzed esterification of pyridine-4-acetic acid.
-
Materials: Pyridine-4-acetic acid, Methanol, Sulfuric acid (catalyst).
-
Procedure:
-
Suspend pyridine-4-acetic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify by column chromatography if necessary.
-
Step 2: Bromination of Methyl 2-(pyridin-4-yl)acetate
The key step in this route is the regioselective bromination of the pyridine ring. The electron-donating character of the alkyl substituent at the 4-position can direct the electrophilic substitution to the 3- and 5-positions. Careful control of reaction conditions is crucial to favor mono-bromination at the desired C-3 position.
-
Materials: Methyl 2-(pyridin-4-yl)acetate, N-Bromosuccinimide (NBS), Acetonitrile, Hydrochloric acid (catalyst).
-
Procedure:
-
Dissolve Methyl 2-(pyridin-4-yl)acetate in acetonitrile.
-
Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the consumption of starting material by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to isolate this compound.
-
Potential Challenges and Byproducts
-
Di-bromination: The formation of 3,5-dibrominated byproducts is a potential challenge due to the activating nature of the substituent.[1] Stoichiometric control of the brominating agent is critical.
-
Regioisomers: While the 4-substituent directs to the 3- and 5-positions, achieving high regioselectivity for the 3-position may require optimization of reaction conditions (temperature, solvent, catalyst).
-
Hydrolysis: The presence of acid and any water can lead to the hydrolysis of the ester functionality.
Route 2: Esterification of 3-bromo-4-pyridineacetic acid
This alternative pathway involves the initial synthesis of the brominated carboxylic acid precursor, followed by a standard esterification reaction.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Step 1: Synthesis of 3-bromo-4-pyridineacetic acid (Precursor)
A plausible synthesis of the carboxylic acid precursor starts from 3-bromo-4-methylpyridine, which can be prepared via methods described in the patent literature.[2][3] The methyl group can then be oxidized and homologated.
-
Materials: 3-Bromo-4-methylpyridine, Potassium permanganate, Sodium hydroxide, Hydrochloric acid, Thionyl chloride, Diazomethane (generated in situ).
-
Procedure (Illustrative via Arndt-Eistert Homologation):
-
Oxidation: Oxidize 3-bromo-4-methylpyridine to 3-bromo-4-pyridinecarboxylic acid using a strong oxidizing agent like potassium permanganate in a basic solution.
-
Acid Chloride Formation: Convert the resulting carboxylic acid to its acid chloride using thionyl chloride.
-
Arndt-Eistert Reaction: React the acid chloride with diazomethane to form a diazoketone, followed by Wolff rearrangement in the presence of water to yield 3-bromo-4-pyridineacetic acid.
-
Isolate and purify the carboxylic acid.
-
Step 2: Fischer Esterification of 3-bromo-4-pyridineacetic acid
This is a classic acid-catalyzed esterification.
-
Materials: 3-bromo-4-pyridineacetic acid, Methanol, Sulfuric acid (catalyst).
-
Procedure:
-
Dissolve 3-bromo-4-pyridineacetic acid in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a weak base.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.
-
Potential Challenges and Byproducts
-
Harsh Oxidation Conditions: The oxidation of the methyl group may require harsh conditions that could lead to decomposition of the pyridine ring.
-
Handling of Diazomethane: The Arndt-Eistert homologation involves the use of diazomethane, which is toxic and explosive, requiring specialized handling procedures.
-
Purification: The separation of the final ester from any unreacted carboxylic acid is crucial and may require careful chromatographic purification.
Comparative Analysis
| Feature | Route 1: Electrophilic Bromination | Route 2: Esterification of Brominated Acid |
| Starting Materials | Pyridine-4-acetonitrile or Pyridine-4-acetic acid | 3-Bromo-4-methylpyridine |
| Key Transformation | Regioselective electrophilic bromination | Side-chain oxidation and homologation, followed by esterification |
| Potential Yield | Moderate to Good (highly dependent on regioselectivity) | Potentially Good (multi-step, cumulative yield may be lower) |
| Key Challenges | - Achieving high regioselectivity (3- vs 5-position)- Avoiding di-bromination | - Harsh conditions for methyl group oxidation- Use of hazardous reagents (e.g., diazomethane) |
| Scalability | Potentially scalable with optimized conditions | More challenging to scale due to hazardous reagents and multi-step nature |
| Purification | Chromatographic separation of regioisomers and di-brominated byproducts may be required. | Purification required at multiple stages. |
Conclusion
Both synthetic routes present viable, yet distinct, approaches to this compound.
-
Route 1 (Electrophilic Bromination) appears more convergent and potentially more efficient if the regioselectivity of the bromination can be effectively controlled. This would be the preferred route for initial laboratory-scale synthesis and exploration, provided that analytical methods are in place to separate potential isomers.
-
Route 2 (Esterification of Brominated Acid) , while longer and involving more challenging reagents, may offer a more controlled, albeit more laborious, pathway to the final product, as the bromine is introduced at an earlier stage.
For drug development professionals, the choice of route will depend on factors such as the availability and cost of starting materials, the scale of synthesis, and the analytical capabilities for purification and characterization. It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions and to validate the most efficient and reliable method for producing this compound for further research and development.
References
"comparative study of different catalysts for Suzuki coupling with Methyl 2-(3-bromopyridin-4-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of Methyl 2-(3-bromopyridin-4-yl)acetate, a valuable building block in medicinal chemistry. The selection of an appropriate catalyst is crucial for achieving high yields and overcoming challenges associated with the coupling of heteroaryl halides.[2]
Data Presentation: Comparison of Catalyst Performance
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The data is compiled from analogous reactions and serves as a predictive guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 | A standard, widely used catalyst, though may require higher temperatures and longer reaction times.[3][4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 80 | 8 | >90 | Buchwald ligands like SPhos are highly effective for heteroaryl couplings, often allowing for lower temperatures and shorter reaction times.[2][5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | A robust catalyst system, particularly effective for challenging substrates.[4] |
| Pd/C | - | Na₂CO₃ | DMF/H₂O | 110 | 16 | 70-80 | A heterogeneous catalyst that simplifies product purification through filtration, though it may be less active.[6] |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of this compound are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: General Procedure using a Homogeneous Palladium Catalyst
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if applicable, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Procedure for Heterogeneous Palladium on Carbon (Pd/C) Catalyst
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., Na₂CO₃, 2.0 equiv.), and the Pd/C catalyst (5-10 mol%).
-
Solvent Addition: Add the solvent system (e.g., a mixture of DMF and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid Pd/C catalyst can be removed by filtration through a pad of celite.
-
Purification: The filtrate is then subjected to a standard aqueous work-up and the crude product is purified by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Catalyst Comparison
This diagram outlines a logical workflow for the comparative study of different catalysts for the Suzuki-Miyaura coupling of this compound.
References
- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Byproduct Characterization in the Synthesis of Methyl 2-(3-bromopyridin-4-yl)acetate
For researchers and professionals in drug development, understanding and controlling impurity profiles is critical for ensuring the safety, efficacy, and regulatory compliance of synthesized active pharmaceutical ingredients (APIs). Methyl 2-(3-bromopyridin-4-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of potential byproducts that may arise during its synthesis, supported by generalized experimental data and detailed characterization protocols.
Plausible Synthetic Pathways and Potential Byproducts
The synthesis of this compound can be approached through several routes, each with a unique potential byproduct profile. The two primary conceptual pathways involve:
-
Esterification of 2-(3-bromopyridin-4-yl)acetic acid: This is a direct and common method for synthesizing esters.
-
Substitution reaction on a 3-bromo-4-(halomethyl)pyridine: This involves the formation of the acetate group through nucleophilic substitution.
Each of these routes is susceptible to side reactions that can lead to the formation of various impurities.
Comparison of Potential Byproducts in Different Synthetic Routes
The following table summarizes the potential byproducts, their likely synthetic origin, and key analytical signatures for their identification.
| Byproduct Name | Potential Synthetic Origin | Favored By | Relative Retention Time (RRT) (Hypothetical) | Key Mass Spectrometry (m/z) Fragment (Hypothetical) | Key ¹H NMR Signal (ppm) (Hypothetical) |
| 2-(3-bromopyridin-4-yl)acetic acid | Incomplete esterification of the starting material or hydrolysis of the product. | Insufficient esterification reagent, presence of water, prolonged reaction times at elevated temperatures. | 0.8 | 216/218 | Disappearance of methyl ester singlet (~3.7 ppm), appearance of carboxylic acid proton (>10 ppm). |
| 3-Bromopyridin-4-yl)methanol | Reduction of the carboxylic acid or ester functionality. | Use of strong reducing agents if present as contaminants. | 0.7 | 188/190 | Absence of acetate signals, presence of a benzylic CH₂ signal adjacent to an OH group (~4.6 ppm). |
| Methyl 2-(pyridin-4-yl)acetate | Hydrodebromination of the starting material or product.[1] | Presence of a hydride source, prolonged reaction times with certain catalysts (e.g., Palladium).[1] | 0.9 | 151 | Absence of the bromine isotopic pattern, characteristic shifts for an unsubstituted pyridine ring. |
| Dimeric Impurities | Self-condensation or coupling reactions. | High temperatures, presence of radical initiators or certain catalysts. | >1.5 | >400 | Complex aromatic region, multiple methylene signals. |
| Over-alkylated/arylated products | Further reaction of the product with starting materials or intermediates. | High concentration of reactants, prolonged reaction times. | >1.2 | Varies | Additional aromatic or alkyl signals depending on the specific structure. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound via the esterification of 2-(3-bromopyridin-4-yl)acetic acid, along with protocols for byproduct characterization.
Synthesis Protocol: Fischer Esterification of 2-(3-bromopyridin-4-yl)acetic acid
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-bromopyridin-4-yl)acetic acid (1.0 eq) in methanol (10 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Byproduct Characterization Protocol
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject a sample of the crude reaction mixture. Identify the main product peak and any impurity peaks. The relative retention time (RRT) can be used for tracking impurities across different batches.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Methodology: Utilize the same HPLC method as above, with the eluent directed to a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for pyridine-containing compounds.
-
Analysis: Obtain the mass-to-charge ratio (m/z) for the main peak and all impurity peaks. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be observable for bromine-containing compounds.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR will provide information on the proton environment and can be used to identify the characteristic signals of the product and potential byproducts. For example, the presence of a singlet around 3.7 ppm would indicate the methyl ester group of the product, while the absence of this signal and the appearance of a broad singlet above 10 ppm might suggest the presence of the unreacted carboxylic acid.
4. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Utility: Useful for identifying volatile impurities.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C).
-
Analysis: The retention time and the mass spectrum of each peak can be used to identify known and unknown volatile byproducts.
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the intended synthetic pathway and potential side reactions.
Caption: Main synthesis pathway and key side reactions.
Caption: General experimental workflow for synthesis and analysis.
By employing these systematic approaches to synthesis and characterization, researchers can effectively identify and control the impurity profile of this compound, ensuring the quality and reliability of this important pharmaceutical intermediate.
References
A Comparative Guide to the Synthesis of Methyl 2-(3-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthesis methods for Methyl 2-(3-bromopyridin-4-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail several synthetic routes, offering objective comparisons of their performance based on experimental data. Detailed methodologies are provided for key reactions, and workflows are visualized to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a valuable building block in medicinal chemistry, featuring a halogenated pyridine ring amenable to further functionalization through cross-coupling reactions. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development pipelines. This guide evaluates four distinct synthetic pathways, each starting from a different commercially available precursor.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the alternative synthesis methods, allowing for a direct comparison of their efficiency and practicality.
| Route | Starting Material | Key Intermediates | Overall Yield (%) | Number of Steps | Key Advantages | Key Disadvantages |
| A | 3-Bromopyridine-4-carboxylic acid | - | High (typically >90%) | 1 | High-yielding, one-step reaction. | Availability and cost of the starting material may be a concern. |
| B | 3-Bromo-4-methylpyridine | 3-Bromopyridine-4-carboxylic acid | Moderate (approx. 50-60%) | 2 | Readily available starting material. | Two-step process, oxidation can be challenging. |
| C | 3-Bromo-4-cyanopyridine | 3-Bromopyridine-4-carboxylic acid | Moderate (approx. 50-70%) | 2 | Good availability of starting material. | Requires hydrolysis of the nitrile, which can have harsh reaction conditions. |
| D | Methyl 2-(pyridin-4-yl)acetate | - | Variable (often low to moderate) | 1 | Direct approach. | Poor regioselectivity and potential for over-bromination, leading to difficult purification. |
Detailed Experimental Protocols and Methodologies
Route A: Fischer Esterification of 3-Bromopyridine-4-carboxylic acid
This is the most direct route to the target compound. The Fischer esterification of 3-bromopyridine-4-carboxylic acid with methanol in the presence of an acid catalyst typically proceeds with high efficiency.
Experimental Protocol:
-
To a solution of 3-bromopyridine-4-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the reaction mixture at reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Yield: >90%
Route B: From 3-Bromo-4-methylpyridine
This two-step route involves the oxidation of the methyl group to a carboxylic acid, followed by Fischer esterification.
Step 1: Oxidation of 3-Bromo-4-methylpyridine
Experimental Protocol:
-
To a solution of 3-bromo-4-methylpyridine (1.0 eq) in water (20 volumes), add potassium permanganate (KMnO₄, 2.5-3.0 eq) portion-wise.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC. The disappearance of the starting material and the formation of a brown precipitate of manganese dioxide (MnO₂) indicate reaction progress.
-
Upon completion, cool the reaction mixture to room temperature and filter off the MnO₂.
-
Wash the filter cake with hot water.
-
Acidify the combined filtrate to pH 3-4 with concentrated hydrochloric acid (HCl) to precipitate the 3-bromopyridine-4-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the carboxylic acid intermediate.
Expected Yield: 60-70%
Step 2: Fischer Esterification
Follow the protocol described in Route A using the 3-bromopyridine-4-carboxylic acid obtained in Step 1.
Expected Yield (from carboxylic acid): >90%
Route C: From 3-Bromo-4-cyanopyridine
This two-step synthesis involves the hydrolysis of the cyano group to a carboxylic acid, followed by esterification.
Step 1: Hydrolysis of 3-Bromo-4-cyanopyridine
Experimental Protocol:
-
To a solution of 3-bromo-4-cyanopyridine (1.0 eq) in a mixture of water and a co-solvent like ethanol or dioxane, add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid, 5-10 eq).
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the carboxylic acid.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 3-bromopyridine-4-carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry.
Expected Yield: 60-80%
Step 2: Fischer Esterification
Follow the protocol described in Route A using the 3-bromopyridine-4-carboxylic acid obtained in Step 1.
Expected Yield (from carboxylic acid): >90%
Route D: Direct Bromination of Methyl 2-(pyridin-4-yl)acetate
This one-step approach involves the direct electrophilic bromination of the pyridine ring. However, controlling the regioselectivity is a significant challenge.
Experimental Protocol:
-
To a solution of methyl 2-(pyridin-4-yl)acetate (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add N-bromosuccinimide (NBS) or bromine (1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to days.
-
Monitor the reaction closely by TLC and LC-MS to assess the formation of the desired product and isomeric byproducts.
-
Upon completion (or when the optimal conversion is reached), quench the reaction by pouring it into ice water and neutralizing with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purification by column chromatography is typically required to separate the desired 3-bromo isomer from other isomers and unreacted starting material.
Expected Yield: Highly variable, often low to moderate due to the formation of multiple isomers.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the cost and availability of starting materials, the desired scale of the synthesis, and the purification capabilities.
-
Route A is the most efficient for small to medium-scale synthesis if the starting carboxylic acid is readily available and cost-effective.
-
Routes B and C offer viable alternatives when starting from more common precursors. While they involve an additional step, the overall processes are generally robust.
-
Route D is the most direct on paper but is often impractical due to poor regioselectivity, leading to low yields of the desired product and challenging purification.
For large-scale production, a thorough cost analysis of the starting materials and reagents for each route is recommended to determine the most economically viable option.
"cost-benefit analysis of different synthetic pathways to Methyl 2-(3-bromopyridin-4-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(3-bromopyridin-4-yl)acetate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of several potential synthetic pathways to this compound, evaluating them based on cost, yield, and procedural complexity.
Executive Summary
Four primary synthetic strategies for the preparation of this compound have been evaluated:
-
Arndt-Eistert Homologation of 3-Bromopyridine-4-carboxylic Acid: A reliable method for one-carbon chain extension of a carboxylic acid.
-
Malonic Ester Synthesis from 3-Bromo-4-(chloromethyl)pyridine: A classic and versatile method for the synthesis of carboxylic acid derivatives.
-
Side-Chain Manipulation of 3-Bromo-4-methylpyridine: A multi-step approach involving functional group interconversions.
-
Willgerodt-Kindler Reaction of 4-Acetyl-3-bromopyridine: A method for converting an acetyl group to a thioamide, followed by hydrolysis and esterification.
The selection of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and tolerance for hazardous reagents.
Pathway Comparison
The following table summarizes the key quantitative data for each synthetic pathway. Please note that yields for some steps are estimated based on analogous reactions due to a lack of specific literature data for this exact target molecule.
| Pathway | Starting Material(s) | Key Reagents | Overall Estimated Yield | Estimated Cost of Starting Materials & Reagents (per mole of product) |
| 1. Arndt-Eistert Homologation | 3-Bromopyridine-4-carboxylic acid | Thionyl chloride, Diazomethane (or (Trimethylsilyl)diazomethane), Silver oxide, Methanol | 70-80% | High (primarily due to diazomethane/silver oxide) |
| 2. Malonic Ester Synthesis | 3-Bromo-4-(chloromethyl)pyridine, Diethyl malonate | Sodium ethoxide, HCl, Methanol | 65-75% | Moderate |
| 3. From 3-Bromo-4-methylpyridine | 3-Bromo-4-methylpyridine | NBS, Sodium cyanide, HCl, Methanol | 40-50% | Moderate to High (multi-step, potential for lower overall yield) |
| 4. Willgerodt-Kindler Reaction | 4-Acetyl-3-bromopyridine | Morpholine, Sulfur, HCl, Methanol | 50-60% | Moderate (dependent on 4-acetyl-3-bromopyridine cost) |
Detailed Analysis of Synthetic Pathways
Arndt-Eistert Homologation
This pathway involves the one-carbon homologation of readily available 3-bromopyridine-4-carboxylic acid. The key steps are the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a silver-catalyzed Wolff rearrangement in the presence of methanol to yield the desired ester.
Advantages:
-
Generally high-yielding for the homologation step.
-
The starting material, 3-bromopyridine-4-carboxylic acid, is commercially available.
Disadvantages:
-
Diazomethane is explosive and toxic, requiring specialized handling procedures. Safer, but more expensive, alternatives like (trimethylsilyl)diazomethane can be used.
-
Silver oxide is a costly reagent.
Logical Workflow:
Malonic Ester Synthesis
This classic approach utilizes the alkylation of diethyl malonate with 3-bromo-4-(chloromethyl)pyridine. The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield 2-(3-bromopyridin-4-yl)acetic acid, which is subsequently esterified.
Advantages:
-
Well-established and reliable methodology.
-
Starting materials are commercially available.
-
Avoids the use of highly toxic and explosive reagents like diazomethane.
Disadvantages:
-
Requires a multi-step sequence (alkylation, hydrolysis, decarboxylation, esterification).
-
The overall yield may be moderate due to the number of steps.
Logical Workflow:
Synthesis from 3-Bromo-4-methylpyridine
This pathway involves the functionalization of the methyl group of 3-bromo-4-methylpyridine. A potential route includes radical bromination of the methyl group to form a benzyl-type bromide, followed by nucleophilic substitution with cyanide, and subsequent hydrolysis and esterification of the resulting nitrile.
Advantages:
-
The starting material, 3-bromo-4-methylpyridine, can be synthesized from relatively inexpensive precursors.
Disadvantages:
-
This is a multi-step synthesis with potentially moderate to low yields for each step, leading to a lower overall yield.
-
The use of sodium cyanide requires stringent safety precautions.
-
Radical bromination can sometimes lead to side products.
Logical Workflow:
Willgerodt-Kindler Reaction
This pathway starts with 4-acetyl-3-bromopyridine and utilizes the Willgerodt-Kindler reaction to convert the acetyl group into a thioamide using morpholine and sulfur. The thioamide is then hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified.
Advantages:
-
A unique approach for the conversion of an acetyl group.
-
Reagents for the key step (morpholine and sulfur) are inexpensive.
Disadvantages:
-
The availability and cost of the starting material, 4-acetyl-3-bromopyridine, may be a limiting factor.
-
The reaction often requires high temperatures and can produce odorous sulfur byproducts.
-
Yields can be variable.
Logical Workflow:
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Arndt-Eistert Homologation: General Procedure
-
Acid Chloride Formation: To a solution of 3-bromopyridine-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether). Cool the solution to 0 °C and add a solution of diazomethane in diethyl ether (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wolff Rearrangement and Esterification: To the solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in methanol. Stir the mixture at room temperature or with gentle heating until the evolution of nitrogen ceases. Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to afford this compound.
Malonic Ester Synthesis: General Procedure
-
Alkylation: To a solution of sodium ethoxide (1.1 eq) in ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes, then add a solution of 3-bromo-4-(chloromethyl)pyridine (1.0 eq) in ethanol. Heat the reaction mixture at reflux for 4-6 hours. Cool to room temperature, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude dialkylated malonate.
-
Hydrolysis and Decarboxylation: To the crude dialkylated malonate, add an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture at reflux for 2-4 hours. Cool the reaction to 0 °C and acidify with concentrated hydrochloric acid until the pH is acidic. Heat the mixture at reflux for an additional 2-4 hours to effect decarboxylation. Cool to room temperature and extract the product with an organic solvent.
-
Esterification: To the crude 2-(3-bromopyridin-4-yl)acetic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 4-6 hours. Cool to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with an organic solvent. Dry the organic layer and concentrate to give the crude ester, which can be purified by column chromatography.
Synthesis from 3-Bromo-4-methylpyridine: General Procedure
-
Radical Bromination: To a solution of 3-bromo-4-methylpyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a radical initiator such as AIBN (0.1 eq). Heat the mixture at reflux for 2-4 hours. Cool to room temperature, filter off the succinimide, and concentrate the filtrate to give the crude 3-bromo-4-(bromomethyl)pyridine.
-
Cyanation: To a solution of the crude bromide in a polar aprotic solvent (e.g., DMSO), add sodium cyanide (1.2 eq). Heat the reaction mixture at 60-80 °C for 2-4 hours. Cool to room temperature and pour into water. Extract the product with an organic solvent.
-
Hydrolysis and Esterification: Follow the procedure for hydrolysis and esterification as described in the malonic ester synthesis.
Willgerodt-Kindler Reaction: General Procedure
-
Thioamide Formation: In a sealed tube, combine 4-acetyl-3-bromopyridine (1.0 eq), morpholine (3.0 eq), and sulfur (2.5 eq). Heat the mixture at 130-150 °C for 4-8 hours. Cool to room temperature and pour the reaction mixture into water. Extract with an organic solvent.
-
Hydrolysis and Esterification: Follow the procedure for hydrolysis and esterification as described in the malonic ester synthesis.
Conclusion
The choice of the most suitable synthetic pathway for this compound depends on a careful consideration of various factors. The Malonic Ester Synthesis appears to be a balanced approach, offering a compromise between yield, cost, and safety. The Arndt-Eistert Homologation is a high-yielding option but is hampered by the use of hazardous and expensive reagents. The syntheses starting from 3-bromo-4-methylpyridine and 4-acetyl-3-bromopyridine are multi-step processes that may have lower overall yields and depend on the accessibility of the starting materials. For industrial-scale production, a thorough process optimization of the malonic ester route would likely be the most viable strategy. Researchers in an academic setting with access to specialized equipment might consider the Arndt-Eistert reaction for smaller-scale syntheses where high yield is paramount.
Comparative Biological Activity of Methyl 2-(3-bromopyridin-4-yl)acetate Derivatives: A Review of Available Data
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide aims to provide a comparative overview of the biological activities of Methyl 2-(3-bromopyridin-4-yl)acetate and its derivatives. However, a comprehensive search of publicly available scientific literature and databases did not yield specific comparative studies on a synthesized series of these derivatives.
While the parent compound, this compound, is a known chemical entity used as an intermediate in the synthesis of more complex molecules, dedicated research on the comparative biological evaluation of its derivatives appears to be limited.[1] Preliminary studies have indicated that this compound itself exhibits some biological activity, notably as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2, which are involved in drug metabolism.[1] This suggests potential applications in pharmacology, but further research is required to fully elucidate its biological effects.[1]
The exploration of derivatives of similar pyridine-containing scaffolds has shown promise in various therapeutic areas, including oncology and infectious diseases. For instance, studies on other substituted bromopyridine derivatives have demonstrated significant anticancer and antimicrobial properties.[2][3] However, these studies focus on different isomers or more complex heterocyclic systems, and the data cannot be directly extrapolated to derivatives of this compound.
Due to the lack of available comparative experimental data for a series of this compound derivatives, the following sections on quantitative data comparison, detailed experimental protocols, and specific signaling pathways cannot be provided at this time. The information below is based on general methodologies used for evaluating similar classes of compounds.
Data Presentation
A direct comparison of the biological activity of this compound derivatives is not possible without dedicated studies that synthesize and test a library of these compounds under standardized conditions. In a typical comparative study, data would be presented in tables summarizing key quantitative metrics such as:
-
IC50 (Half-maximal inhibitory concentration): To quantify the potency of compounds in inhibiting a specific biological or biochemical function.
-
EC50 (Half-maximal effective concentration): To measure the concentration of a drug that gives half of the maximal response.
-
MIC (Minimum inhibitory concentration): To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Binding Affinity (Kd, Ki): To characterize the strength of the interaction between a compound and its biological target.
Table 1: Hypothetical Comparison of Anticancer Activity of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Cell Line | IC50 (µM) |
| Parent | H | H | MCF-7 | >100 |
| Derivative 1 | Cl | H | MCF-7 | 50.2 |
| Derivative 2 | OCH3 | H | MCF-7 | 75.8 |
| Derivative 3 | H | Phenyl | MCF-7 | 25.1 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
The evaluation of the biological activity of novel chemical entities involves a range of standardized in vitro and in vivo assays. Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
General Workflow for Biological Activity Screening
Below is a generalized workflow that would typically be employed to assess the biological activity of a series of newly synthesized compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of new chemical entities.
Example Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours to allow the formazan crystals to form.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control cells.
Signaling Pathways
Without specific experimental data on the biological targets of this compound derivatives, it is not possible to delineate the signaling pathways they might modulate. If, for example, a derivative was found to be a potent inhibitor of a specific kinase, a diagram illustrating that kinase's signaling cascade would be relevant.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a key protein in a cancer-related signaling pathway.
Caption: A diagram illustrating the hypothetical inhibition of a signaling protein by a derivative.
While the core structure of this compound holds potential for the development of biologically active compounds, there is a clear need for systematic studies involving the synthesis and comparative evaluation of its derivatives. Such research would be invaluable in establishing structure-activity relationships and identifying lead compounds for further development in areas such as oncology and infectious diseases. The scientific community is encouraged to explore this chemical space to unlock its therapeutic potential.
References
Safety Operating Guide
Safe Disposal of Methyl 2-(3-bromopyridin-4-yl)acetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-(3-bromopyridin-4-yl)acetate, a compound requiring careful handling due to its potential hazards. Adherence to these protocols, in conjunction with institutional and local regulations, is essential.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
II. Waste Segregation and Collection
Proper segregation of chemical waste is the first step in the disposal process.
-
Solid Waste:
-
Collect un-used or expired this compound directly into a designated, clearly labeled, and sealable hazardous waste container.
-
Any materials used for cleaning spills, such as absorbent pads or sand, should also be placed in this container.[3]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, labeled, and sealed container designated for halogenated organic waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be collected in a designated solid hazardous waste container.
-
Reusable glassware must be decontaminated. Triple rinse with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.
-
III. Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Packaging for Disposal:
-
Ensure the hazardous waste container is tightly sealed to prevent leaks or spills.
-
The container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard symbols.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste contents and volume.
-
-
Disposal Method:
-
The designated waste disposal company will transport the material for controlled incineration with flue gas scrubbing.[1] This is the preferred method to ensure complete destruction of the compound and to mitigate environmental release.
-
Under no circumstances should this chemical be discharged into sewer systems or drains.[1]
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For small spills, use an inert absorbent material like sand, silica gel, or vermiculite to contain the substance.[2][3]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS office.
V. Contaminated Packaging Disposal
Empty containers that held this compound must also be disposed of properly.
-
Containers can be triple rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.[1]
-
After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]
-
Combustible packaging materials may be incinerated by a licensed facility.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point/Range | 51 - 52 °C (20 hPa) | [4] |
| Density | 1.616 g/cm³ (25 °C) | [4] |
Experimental Protocols
While this document focuses on disposal, the handling procedures outlined are directly applicable to experimental protocols involving this compound. All experimental work should be conducted within a certified chemical fume hood, with researchers wearing appropriate PPE. Weighing and transferring of the solid compound should be done carefully to avoid generating dust.
Disposal Workflow
References
Personal protective equipment for handling Methyl 2-(3-bromopyridin-4-yl)acetate
Essential Safety and Handling Guide for Methyl 2-(3-bromopyridin-4-yl)acetate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Immediate Safety Information
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[6]
-
In case of skin contact: Wash off with soap and plenty of water and consult a physician.[6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[6]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[6]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side-shields conforming to EN166 are required.[6] A face shield should be worn when there is a risk of splashing.[7][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for protection.[9] Gloves must be inspected prior to use and disposed of properly after contact with the chemical.[6] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[7] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required in the laboratory.[7][8] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[9][10] If ventilation is inadequate, a respirator may be necessary. |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and operational.[11]
-
Verify that an eyewash station and safety shower are accessible.[10]
-
Inspect all PPE for integrity before use.[6]
-
Keep containers of this compound tightly closed when not in use.[2][6]
2. Handling:
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools and keep away from heat, sparks, and open flames.[2]
3. Post-Handling:
-
Decontaminate the work surface and any equipment used.
-
Store the chemical in a cool, dry, and well-ventilated place.[2][6]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
-
Waste Collection: Collect waste in suitable, closed containers labeled for disposal.[6]
-
Environmental Precautions: Do not allow the product to enter drains or the environment.[6]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synzeal.com [synzeal.com]
- 5. aksci.com [aksci.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
